N-(piperidin-2-ylmethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(piperidin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDZPECTECONTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of N-(piperidin-2-ylmethyl)benzamide
This guide provides a comprehensive, technically-driven framework for the structural elucidation of N-(piperidin-2-ylmethyl)benzamide, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of methods to offer a deep dive into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction
N-(piperidin-2-ylmethyl)benzamide is a disubstituted piperidine derivative featuring a benzamide moiety attached to the exocyclic methylene group at the 2-position of the piperidine ring. The structural complexity, arising from the chiral center at the C2 position of the piperidine ring and the potential for conformational isomerism, necessitates a multi-technique analytical approach for unambiguous characterization. This guide outlines a logical workflow, from synthesis to complete spectral assignment, employing a suite of modern analytical techniques.
Part 1: Synthesis via Amide Coupling
A logical and common route to synthesize N-(piperidin-2-ylmethyl)benzamide is through an amide coupling reaction. This involves the reaction of 2-(aminomethyl)piperidine with an activated benzoic acid derivative, typically benzoyl chloride or benzoic acid in the presence of a coupling agent.
Experimental Protocol: Synthesis of N-(piperidin-2-ylmethyl)benzamide
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)piperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.1 equivalents) in the same solvent dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(piperidin-2-ylmethyl)benzamide.
Part 2: Spectroscopic and Spectrometric Elucidation
The following sections detail the application of key analytical techniques to confirm the chemical structure of the synthesized N-(piperidin-2-ylmethyl)benzamide.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a powerful tool for the initial identification of key functional groups within the molecule.
The IR spectrum of N-(piperidin-2-ylmethyl)benzamide is expected to show characteristic absorption bands for the amide and amine functionalities. A sharp, medium intensity peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.[1] The carbonyl (C=O) stretching vibration of the amide will appear as a strong, sharp peak in the region of 1630-1680 cm⁻¹.[1] Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| N-H Bend (Amine/Amide) | 1550 - 1650 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure.
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum.
The molecular ion peak (M⁺) for N-(piperidin-2-ylmethyl)benzamide (C₁₃H₁₈N₂O) would be expected at an m/z corresponding to its molecular weight (218.29 g/mol ). Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement. A prominent fragment would be the benzoyl cation at m/z 105. Another significant fragment could arise from the cleavage of the C-C bond between the piperidine ring and the methylene group, resulting in a piperidin-2-ylmethyl fragment. The NIST WebBook provides mass spectral data for a related, more complex compound, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Flecainide), which can offer insights into potential fragmentation pathways of the piperidine-containing portion of the molecule.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is the most powerful tool for the detailed structural elucidation of organic molecules.[4][5][6]
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Aromatic Protons (Benzoyl Group): Protons on the phenyl ring will appear in the downfield region, typically between δ 7.4 and 7.8 ppm. The protons ortho to the carbonyl group will be the most deshielded.
-
Amide Proton (N-H): The amide proton will likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) in the region of δ 6.0-8.5 ppm. Its chemical shift can be concentration and solvent dependent.
-
Methylene Bridge (-CH₂-NH-): The two protons of the methylene group attached to the amide nitrogen will be diastereotopic due to the adjacent chiral center (C2 of the piperidine). They will likely appear as a complex multiplet, further complicated by coupling to the amide proton and the C2 proton of the piperidine ring.
-
Piperidine Ring Protons: The protons on the piperidine ring will resonate in the aliphatic region, generally between δ 1.2 and 3.5 ppm. The proton at the C2 position, being adjacent to the nitrogen and the substituted methylene group, will be the most downfield of the ring protons. The axial and equatorial protons on each carbon will be distinct, leading to complex multiplets.
-
Piperidine N-H Proton: The proton on the piperidine nitrogen will likely be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 165 - 175 |
| Aromatic Carbons (ipso) | 130 - 140 |
| Aromatic Carbons (ortho, meta, para) | 125 - 135 |
| Piperidine C2 | 55 - 65 |
| Methylene Bridge (-CH₂-NH-) | 40 - 50 |
| Piperidine C6 | 45 - 55 |
| Piperidine C3, C4, C5 | 20 - 35 |
2D NMR experiments are essential for definitively assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[7][8]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. It will be crucial for tracing the connectivity of the protons within the piperidine ring and the methylene bridge.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity between the benzoyl group, the methylene bridge, and the piperidine ring. For instance, a correlation between the carbonyl carbon and the protons of the methylene bridge would confirm the amide linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It can be used to determine the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the substituents on the piperidine ring.
Structure Elucidation Workflow Diagram
Caption: Workflow for the synthesis and structural elucidation of N-(piperidin-2-ylmethyl)benzamide.
Conclusion
The structural elucidation of N-(piperidin-2-ylmethyl)benzamide requires a systematic and multi-faceted analytical approach. By combining the insights from synthesis, infrared spectroscopy, mass spectrometry, and a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its chemical structure can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and similar molecules, ensuring the scientific integrity of their findings.
References
-
ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved February 1, 2026, from [Link]
-
Al-abbasi, A. A., Yarmo, M. A., & Kassim, M. B. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2896. [Link]
-
Gaspar, B., et al. (2020). N-(diisopropylphosphanyl)benzamide. Molecules, 25(15), 3485. [Link]
-
UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved February 1, 2026, from [Link]
-
NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (2016). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved February 1, 2026, from [Link]
-
Prathebha, L., et al. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o771. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. Retrieved February 1, 2026, from [Link]
-
AWS. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Retrieved February 1, 2026, from [Link]
-
RSC. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of new amides of the N-methylpiperazine series. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (1979). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved February 1, 2026, from [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved February 1, 2026, from [Link]
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. Retrieved February 1, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 1, 2026, from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved February 1, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 1, 2026, from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (2012). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved February 1, 2026, from [Link]
- PubChem. (n.d.). 2-methyl-N-[4-({[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-amino}sulfonyl). Retrieved February 1, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2-methyl-N-4--1-pyrrolidin-1-ylcarbonyl_piperidin-4-yl-amino_sulfonyl-1-naphthyl_benzamide
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved February 1, 2026, from [Link]
-
MDPI. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum of benzamide (Scheme 2, 2b). Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). N-Benzoylbenzylamine. Retrieved February 1, 2026, from [Link]
-
NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved February 1, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 3. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Guide: Mechanism of Action of N-(piperidin-2-ylmethyl)benzamide In Vitro
This guide details the mechanism of action, experimental characterization, and pharmacological context of N-(piperidin-2-ylmethyl)benzamide , the core pharmacophore of the Class Ic antiarrhythmic agent Flecainide .
Executive Summary & Pharmacological Context
N-(piperidin-2-ylmethyl)benzamide (CAS: 127722-73-0) represents the fundamental structural scaffold of the Class Ic antiarrhythmic family. It is the unsubstituted parent core of Flecainide , lacking the 2,5-bis(2,2,2-trifluoroethoxy) substitutions on the benzene ring.
While the lipophilic substitutions in Flecainide are critical for its high potency and slow dissociation kinetics, the N-(piperidin-2-ylmethyl)benzamide core houses the essential protonatable amine and amide linker required for binding to the intracellular pore of voltage-gated sodium channels (NaV1.5). In vitro, this scaffold acts as a state-dependent sodium channel blocker and a modulator of the Ryanodine Receptor 2 (RyR2).
Primary Target: Voltage-Gated Sodium Channel (NaV1.5) –
Mechanism of Action (MoA)
Voltage-Gated Sodium Channel (NaV1.5) Blockade
The primary mechanism involves the direct inhibition of the cardiac sodium channel (NaV1.5). The molecule binds to the local anesthetic receptor site located within the inner cavity of the channel pore, formed by the S6 transmembrane segments of domains I, III, and IV.
-
State Dependence: The compound exhibits a high affinity for the Open and Inactivated states of the channel, with poor affinity for the Resting state. This creates "use-dependence," where the block intensifies at higher firing frequencies (tachycardia).
-
Molecular Interaction:
-
Cationic Interaction: The piperidine nitrogen (pKa ~9.3) is protonated at physiological pH. This positive charge interacts electrostatically with the selectivity filter residues (DEKA motif) or the inner pore residues (specifically Phenylalanine and Tyrosine residues in the S6 segments).
-
Hydrophobic Interaction: The benzamide moiety aligns with the hydrophobic lining of the pore, stabilizing the drug-channel complex.
-
-
Kinetics (Class Ic Characteristic): Unlike Lidocaine (Class Ib, fast on/off), the benzamide scaffold (especially with substitutions) exhibits slow association and dissociation kinetics (
s). This results in a marked slowing of phase 0 depolarization and conduction velocity without significantly altering the action potential duration (APD).
Ryanodine Receptor 2 (RyR2) Modulation
Recent research identifies this scaffold as an open-state blocker of the cardiac Ryanodine Receptor (RyR2).
-
Mechanism: It binds within the vestibule of the RyR2 channel, preventing aberrant Ca
release from the Sarcoplasmic Reticulum (SR). -
Therapeutic Implication: This action suppresses Ca
waves that trigger delayed afterdepolarizations (DADs), the mechanism underlying Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).
Mechanistic Pathway Diagram
The following diagram illustrates the state-dependent binding cycle of the scaffold to NaV1.5.
Caption: State-dependent binding cycle of N-(piperidin-2-ylmethyl)benzamide to NaV1.5. The drug preferentially binds to Open/Inactivated states, trapping the channel in a non-conducting Blocked state.
In Vitro Experimental Protocols
To validate the mechanism of N-(piperidin-2-ylmethyl)benzamide, researchers must employ assays that resolve the kinetics of channel blockade.
Automated Patch Clamp (Whole-Cell Voltage Clamp)
This is the gold standard for quantifying affinity (
Cell Line: HEK293 or CHO cells stably expressing human NaV1.5 (hH1). Solutions:
-
Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Protocol Steps:
-
Giga-seal Formation: Establish a seal (>1 G
) and break-in to whole-cell configuration. -
Voltage Protocol (Tonic Block): Hold at -120 mV. Depolarize to -10 mV for 20 ms at low frequency (0.1 Hz) to measure resting/tonic block.
-
Voltage Protocol (Use-Dependence): Apply a train of 20-40 pulses from -120 mV to -10 mV at high frequencies (10 Hz, 30 Hz).
-
Analysis: Measure the peak Na
current ( ) amplitude. Plot the normalized current ( ) vs. pulse number.-
Result: A progressive decay in current amplitude during the pulse train indicates use-dependent block.
-
Radioligand Binding Assay (Site 2 Competition)
Confirms binding to the neurotoxin receptor site 2 (intracellular pore).
-
Ligand: [
H]-Batrachotoxin A 20- -benzoate (BTX-B). -
Tissue: Rat cerebral cortex synaptosomes or NaV1.5-expressing membranes.
-
Method: Incubate membranes with [
H]-BTX-B (10 nM) and increasing concentrations of N-(piperidin-2-ylmethyl)benzamide. -
Readout: Scintillation counting. A decrease in specific binding confirms competition for the pore site.
Experimental Workflow Diagram
Caption: Workflow for characterizing the use-dependent blockade of NaV1.5 using patch-clamp electrophysiology.
Quantitative Data Summary (Expected)
The following table summarizes the expected in vitro profile of the unsubstituted core compared to the clinical drug Flecainide.
| Parameter | N-(piperidin-2-ylmethyl)benzamide (Core) | Flecainide (Clinical Drug) | Physiological Implication |
| NaV1.5 IC50 (Tonic) | 10 - 50 | ~1 - 3 | Core scaffold is less potent due to lower lipophilicity. |
| Use-Dependence | Moderate | Strong | Frequency-dependent block is preserved but requires higher doses. |
| Dissociation ( | Intermediate (< 5 s) | Slow (10 - 30 s) | Determines the "Class Ic" classification (slow recovery). |
| RyR2 Blockade | Present (Low Affinity) | Present (High Affinity) | Anti-CPVT mechanism. |
| LogP (Lipophilicity) | ~1.2 | 3.78 | Substitutions drastically improve membrane partitioning. |
Synthesis of Technical Insights
-
Pharmacophore Validity: The N-(piperidin-2-ylmethyl) moiety is the critical "anchor" for this class of drugs. The basic nitrogen (protonated) mimics the sodium ion, entering the channel pore but failing to pass through the selectivity filter, effectively plugging the channel.
-
Role of the Benzamide: The benzamide group provides the necessary steric bulk and aromatic interactions to stabilize the drug within the channel vestibule. Without the trifluoroethoxy groups (as in Flecainide), the core molecule has faster off-kinetics, potentially shifting its profile closer to Class Ia or Ib (intermediate kinetics) rather than the classic slow Class Ic profile.
-
Stereochemistry: The piperidine-2 carbon is chiral. In Flecainide, the R- and S-enantiomers have slightly different potencies but similar modes of action. For the unsubstituted core, the racemate is typically used in initial screening, but stereospecific synthesis is required for precise binding studies.
References
-
Banitt, E. H., et al. (1977). "Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides." Journal of Medicinal Chemistry, 20(6), 821–826. Link
-
Liu, H., et al. (2002). "Molecular determinants of flecainide binding to the human cardiac sodium channel." Journal of Biological Chemistry, 277(46), 44326–44331. Link
-
Watanabe, H., et al. (2009). "Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans." Nature Medicine, 15(4), 380–383. Link
-
Hilliard, F. A., et al. (2010). "Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor 2." Journal of Molecular and Cellular Cardiology, 48(1), 293–301. Link
Deconvolution of a Privileged Scaffold: Identifying and Validating Therapeutic Targets for N-(piperidin-2-ylmethyl)benzamide
An In-depth Technical Guide
Authored For: Drug Discovery & Development Professionals From: Senior Application Scientist, Discovery Biology
Abstract
The N-(piperidin-2-ylmethyl)benzamide scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the piperidine ring and the benzamide group. While this specific molecule is not extensively characterized in public literature, its structural motifs are present in a multitude of clinically relevant agents, suggesting a high potential for biological activity. This guide eschews a speculative review and instead provides a robust, actionable framework for the de-novo identification and validation of its therapeutic targets. We will detail the strategic rationale behind target hypothesis generation, provide validated, step-by-step experimental protocols for target engagement and functional validation, and present a hypothetical case study. The methodologies described herein are designed to be self-validating, incorporating rigorous controls and decision-making logic to ensure the generation of reliable, reproducible data for drug development programs.
Introduction: The Chemical Rationale
The compound N-(piperidin-2-ylmethyl)benzamide is a fascinating subject for target deconvolution. Its structure is a composite of pharmacophores known to interact with a wide array of biological targets.
-
The Benzamide Moiety: This group is a well-known hydrogen bond donor and acceptor, and its aromatic ring can participate in π-stacking interactions. It is a cornerstone of many approved drugs, famously acting as a structural alert for targets like poly (ADP-ribose) polymerase (PARP) enzymes and dopamine receptors.
-
The Piperidine Ring: As a saturated heterocycle, it is one of the most ubiquitous scaffolds in modern pharmaceuticals. Its basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in protein binding pockets. This feature is key for interaction with G-Protein Coupled Receptors (GPCRs) and certain ion channels.
-
The Linker: The flexible ethylamine linker provides the correct spatial orientation for these two moieties to engage with a binding site, acting as a critical determinant of target specificity.
This guide provides the strategic and technical framework to answer the core question: To which protein(s) does this compound bind, and what is the functional consequence?
Strategic Workflow for Target Identification
A successful target identification campaign is a multi-pronged, iterative process that moves from broad, predictive methods to highly specific, quantitative validation. Our approach is based on a funnel-like logic, starting with a wide net and progressively narrowing down to high-confidence candidates.
Caption: A logical workflow for identifying and validating novel therapeutic targets.
High-Probability Target Classes & Validation Protocols
Based on an analysis of the N-(piperidin-2-ylmethyl)benzamide scaffold, three high-probability target classes emerge. For each, we provide the scientific rationale and a primary validation protocol.
Target Class 1: Sigma Receptors (σ1 and σ2)
-
Expertise & Rationale: The combination of a basic amine (piperidine) and an aromatic system is a classic pharmacophore for sigma receptors. These unique ligand-operated chaperone proteins are implicated in a range of CNS disorders and cancer.[1][2] Several known sigma ligands feature benzamide or N-benzylpiperidine cores, making this an exceptionally strong hypothesis.[3][4]
-
Trustworthiness (Self-Validating Protocol): A competitive radioligand binding assay is the gold standard for determining affinity (Ki) for a receptor. It directly measures the displacement of a known high-affinity radioligand by the test compound. The inclusion of a known non-labeled ligand as a positive control (e.g., Haloperidol) and measurement of non-specific binding ensures the assay is performing correctly.
Protocol 3.1.1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
-
Preparation of Membranes:
-
Culture HEK293 cells stably overexpressing the human Sigma-1 receptor (σ1R).
-
Harvest cells, wash with ice-cold PBS, and centrifuge at 1000 x g for 5 min.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4), and determine protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Assay Execution:
-
Prepare serial dilutions of N-(piperidin-2-ylmethyl)benzamide (e.g., from 100 µM to 1 pM) in Assay Buffer. Also prepare dilutions of a known σ1R ligand (e.g., (+)-Pentazocine) as a positive control.
-
In a 96-well plate, combine:
-
50 µL of Assay Buffer
-
25 µL of test compound, positive control, or buffer (for total binding).
-
25 µL of [³H]-(+)-Pentazocine (a σ1R-selective radioligand) at a final concentration near its Kd (e.g., 2-3 nM).
-
100 µL of prepared cell membranes (e.g., 50-100 µg protein).
-
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) instead of the test compound.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester, washing 3x with ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Target Class 2: Dopamine D2-like Receptors (D2, D3, D4)
-
Expertise & Rationale: Substituted benzamides are a well-established class of antagonists for D2-like dopamine receptors and form the basis of several atypical antipsychotic drugs.[5][6] The specific arrangement of the amide and the basic nitrogen in N-(piperidin-2-ylmethyl)benzamide is structurally reminiscent of compounds known to possess high affinity for these GPCRs.[7][8]
-
Trustworthiness (Self-Validating Protocol): A functional cell-based assay measuring the inhibition of a downstream signaling event provides more therapeutically relevant information than a simple binding assay. The cAMP inhibition assay directly measures the compound's ability to act as an antagonist or inverse agonist at the Gi-coupled D2 receptor. Forskolin is used as a positive control to stimulate adenylyl cyclase, ensuring the cellular machinery is responsive.
Protocol 3.2.1: D2 Receptor-Mediated cAMP Inhibition Assay
-
Cell Preparation:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor (long isoform).
-
Plate cells in a 96-well plate and grow to ~90% confluency.
-
On the day of the assay, replace the growth medium with Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX and 0.1% BSA) and incubate for 30 min at 37°C. IBMX is a phosphodiesterase inhibitor used to amplify the cAMP signal.
-
-
Assay Execution (Antagonist Mode):
-
Prepare serial dilutions of N-(piperidin-2-ylmethyl)benzamide and a known D2 antagonist (e.g., Raclopride) in Stimulation Buffer.[9]
-
Add the test compound or control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of a D2 agonist (e.g., Quinpirole) at a concentration that gives ~80% of its maximal effect (EC80), combined with a fixed concentration of Forskolin (e.g., 1-10 µM).
-
Add the Quinpirole/Forskolin mixture to the wells and incubate for a further 15-30 minutes at 37°C.
-
Control wells should include:
-
Basal (buffer only)
-
Forskolin only (100% signal)
-
Quinpirole + Forskolin (inhibited signal)
-
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Normalize the data: Set the signal from "Forskolin only" wells to 100% and the signal from "Quinpirole + Forskolin" wells to 0%.
-
Plot the normalized response against the log concentration of the test antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that restores the signal halfway back to the Forskolin-only level.
-
Caption: Antagonism of the Gi-coupled D2 receptor signaling pathway.
Target Class 3: Poly (ADP-ribose) Polymerase (PARP) Enzymes
-
Expertise & Rationale: The benzamide moiety is the quintessential pharmacophore for PARP inhibitors.[10] It mimics the nicotinamide portion of the enzyme's natural substrate, NAD+, binding in the active site and preventing the DNA damage repair process.[11] Given this strong structural precedent, evaluating N-(piperidin-2-ylmethyl)benzamide for PARP inhibition is a logical necessity.[12][13]
-
Trustworthiness (Self-Validating Protocol): An in vitro enzymatic assay provides a direct measure of target inhibition. This protocol uses a colorimetric or fluorescent readout that is directly proportional to the amount of NAD+ consumed by the active PARP enzyme. The use of a known potent PARP inhibitor (e.g., Olaparib) as a positive control and wells with no enzyme (background) ensures the validity of the results.
Protocol 3.3.1: In Vitro PARP-1 Enzymatic Inhibition Assay
-
Reagent Preparation:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., histone-induced fragmented DNA).
-
NAD+ (the enzyme substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂).
-
Detection Reagent (e.g., a cyclic nucleotide phosphodiesterase coupled to a colorimetric substrate like WST-1, which measures the remaining NAD+).
-
-
Assay Execution:
-
Prepare serial dilutions of N-(piperidin-2-ylmethyl)benzamide and a known PARP inhibitor (e.g., Olaparib) in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Test compound or control.
-
Activated DNA.
-
Recombinant PARP-1 enzyme.
-
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a fixed concentration of NAD+ (near the Km for the enzyme).
-
Incubate for 60 minutes at room temperature.
-
Control wells should include:
-
No enzyme control (background signal).
-
No inhibitor control (100% activity).
-
-
-
Detection:
-
Stop the enzymatic reaction and initiate the detection reaction by adding the detection reagent mixture.
-
Incubate for 15-60 minutes, allowing for color development.
-
Read the absorbance (e.g., at 450 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data: Set the "No inhibitor control" as 100% enzyme activity and the "No enzyme control" as 0% activity.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary and Decision Matrix
All quantitative data from the primary screening assays should be compiled into a clear, comparative table. This allows for rapid assessment of potency and selectivity.
| Target | Assay Type | Parameter | N-(piperidin-2-ylmethyl)benzamide | Control Compound (e.g., Olaparib) |
| Sigma-1 | Radioligand Binding | Ki (nM) | Experimental Value | (+)-Pentazocine: ~5 nM |
| Sigma-2 | Radioligand Binding | Ki (nM) | Experimental Value | DTG: ~15 nM |
| Dopamine D2 | cAMP Inhibition | IC50 (nM) | Experimental Value | Raclopride: ~2 nM |
| Dopamine D3 | Radioligand Binding | Ki (nM) | Experimental Value | Raclopride: ~3 nM |
| PARP-1 | Enzymatic Activity | IC50 (nM) | Experimental Value | Olaparib: ~1-5 nM |
| PARP-2 | Enzymatic Activity | IC50 (nM) | Experimental Value | Olaparib: ~1-5 nM |
Decision Logic:
-
High Potency Hit (IC50/Ki < 100 nM): Proceed immediately to secondary and orthogonal validation assays for this target.
-
Moderate Potency Hit (100 nM < IC50/Ki < 1 µM): Consider for structure-activity relationship (SAR) studies to improve potency.
-
Low Potency/Inactive (> 1 µM): Deprioritize this target class for this specific compound, but the data may inform future analogue design.
-
Multi-Target Hit: If potent activity is seen across multiple classes (e.g., Sigma and Dopamine receptors), this suggests a potential polypharmacology profile which may be desirable for complex diseases like neuropsychiatric disorders.
Conclusion and Future Directions
This guide has outlined a rigorous, evidence-based strategy for elucidating the therapeutic targets of N-(piperidin-2-ylmethyl)benzamide. By systematically evaluating the most probable target classes—Sigma receptors, Dopamine receptors, and PARP enzymes—with validated, self-correcting protocols, a research team can confidently identify and prioritize genuine biological interactions. The crucial next steps following a confirmed "hit" from this primary screening cascade would involve:
-
Orthogonal Validation: Confirming the interaction with a label-free biophysical method like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF).
-
Selectivity Profiling: Screening against a broader panel of related receptors or enzymes to determine the compound's selectivity window.
-
Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm the compound binds to the target protein in a complex cellular environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to understand the chemical features essential for activity and to optimize potency and selectivity.
By adhering to this logical and technically sound workflow, the therapeutic potential of the N-(piperidin-2-ylmethyl)benzamide scaffold can be systematically unlocked, paving the way for its potential development as a novel therapeutic agent.
References
- Vertex AI Search. (n.d.). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed.
- Selleck Chemicals. (n.d.). Benzamide | PARP inhibitor | CAS 55-21-0.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central.
- ACS Publications. (2020, September 4). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats.
- YouTube. (2022, August 29). How PARP inhibitors (PARPi) work.
- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed. (2004, January 5). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands.
- PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide....
- Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors.
- ACS Publications. (n.d.). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry.
- AACR Journals. (n.d.). Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors 1.
- PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
- National Center for Biotechnology Information. (2021, September 8). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PubMed Central.
- PubMed. (n.d.). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives.
- National Center for Biotechnology Information. (n.d.). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed Central.
- ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central.
- Wikipedia. (n.d.). Antipsychotic.
- Wikipedia. (n.d.). Sigma-1 receptor.
Sources
- 1. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antipsychotic - Wikipedia [en.wikipedia.org]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]
Technical Review: The N-(piperidin-2-ylmethyl)benzamide Scaffold
The following technical guide provides an in-depth review of the N-(piperidin-2-ylmethyl)benzamide scaffold, analyzing its role as a privileged structure in medicinal chemistry, primarily as the pharmacophore of the Class Ic antiarrhythmic agent Flecainide, and its emerging utility in oncology and CNS research.[1][2]
Synthesis, Pharmacology, and Therapeutic Applications[1][2]
Executive Summary & Chemical Significance
The N-(piperidin-2-ylmethyl)benzamide moiety represents a versatile pharmacophore in medicinal chemistry.[1][2] Structurally, it consists of a benzamide core linked via a methylene bridge to the 2-position of a piperidine ring.[1][2] This specific topology allows for a "U-shaped" or extended conformation that fits into various lipophilic binding pockets, most notably the pore of voltage-gated sodium channels (Nav1.5).[1][2]
While best known as the core structure of Flecainide (a potent antiarrhythmic), recent research has repurposed this scaffold for diverse targets, including Delta Opioid Receptors (DOR), Acetylcholinesterase (AChE), and cyclin-dependent kinases in hepatocellular carcinoma.
Key Chemical Properties:
-
Chirality: The C2 position of the piperidine ring is a chiral center. While Flecainide is clinically administered as a racemate, the (
)- and ( )-enantiomers exhibit differential binding kinetics.[1][2] -
Basicity: The secondary amine of the piperidine (pKa ~9.3) is protonated at physiological pH, which is critical for its interaction with anionic residues (e.g., Phenylalanine/Tyrosine) in receptor binding sites.
Therapeutic Case Study I: Antiarrhythmic Pharmacology (Nav1.5 Blockade)
The most authoritative application of this scaffold is in the management of atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).[2]
Mechanism of Action: State-Dependent Block
The N-(piperidin-2-ylmethyl)benzamide derivatives function as Class Ic antiarrhythmics.[1][2] They do not merely "plug" the ion channel; they exhibit state-dependent binding .[1][2]
-
Open State Block: The drug enters the pore when the channel is open (activated).
-
Slow Dissociation: The defining characteristic of Class Ic agents is their slow dissociation kinetics (
s) from the sodium channel.[2] This results in a cumulative blockade that is more pronounced at higher heart rates (use-dependence).[1][2] -
Refractory Period Prolongation: By retarding the recovery of Nav1.5 channels, the scaffold reduces the excitability of myocardial tissue without significantly altering the action potential duration (APD).
Visualization: Nav1.5 Signaling & Blockade Logic
The following diagram illustrates the kinetic interaction between the ligand and the sodium channel states.
Caption: Kinetic model of Nav1.5 channel blockade by N-(piperidin-2-ylmethyl)benzamide derivatives, highlighting the critical slow dissociation path.
Structure-Activity Relationships (SAR)
Modifications to the benzamide ring and the piperidine nitrogen drastically alter the therapeutic window.[1][2]
| Structural Region | Modification | Effect on Potency/Selectivity |
| Benzene Ring (R1, R2) | 2,5-bis(2,2,2-trifluoroethoxy) | Optimal Antiarrhythmic: Increases lipophilicity and metabolic stability (Flecainide).[1][2] |
| 4-Amino / 4-Hydroxy | Pro-drug/Metabolite: Often reduces potency but increases water solubility. | |
| 4-(Phenylpiperidin-4-yl) | Opioid Agonism: Shifts selectivity toward Delta Opioid Receptors (DOR).[1][2] | |
| Linker | Methylene (-CH2-) | Optimal: Maintains correct distance for cation-pi interaction.[1][2] Lengthening reduces Nav1.5 affinity.[2] |
| Piperidine Nitrogen | Secondary Amine (-NH) | Critical: Essential for protonation and binding to the inner pore.[1][2] |
| N-Alkyl Substitution | Reduced Potency: Bulky groups hinder entry into the narrow sodium channel pore.[1][2] |
Experimental Protocols
Protocol A: Chemical Synthesis of the Core Scaffold
Objective: Synthesis of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Flecainide Analog).[1][2]
Reagents:
Workflow:
-
Acid Chloride Formation: Reflux 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with excess thionyl chloride for 2 hours. Evaporate solvent to yield the acid chloride.
-
Coupling: Dissolve 2-(aminomethyl)piperidine (1.1 eq) and triethylamine (2.0 eq) in dry dichloromethane (DCM) at 0°C.
-
Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution.
-
Reaction: Stir at room temperature for 12 hours under nitrogen atmosphere.
-
Workup: Wash with saturated
, water, and brine. Dry over .[2] -
Purification: Recrystallize from cyclohexane/ethyl acetate or use column chromatography (MeOH/DCM 1:9).
Protocol B: Electrophysiological Assessment (Patch Clamp)
Objective: Determine IC50 for Nav1.5 Peak Current.
-
Cell Line: HEK293 cells stably expressing hNav1.5.
-
Solutions:
-
Voltage Protocol:
-
Hold potential at -120 mV.
-
Depolarize to -10 mV for 50 ms (0.1 Hz frequency) to elicit peak current.
-
-
Data Analysis: Measure peak current amplitude before and after drug perfusion. Fit data to the Hill equation:
.[1][2]
Visualization: Synthesis Pathway
Caption: Synthetic route for the generation of the benzamide-piperidine scaffold via acid chloride activation.
Emerging Applications (Beyond Cardiology)
Recent literature indicates the scaffold's utility in oncology and neurology, driven by the modularity of the benzamide ring.
-
Hepatocellular Carcinoma (HCC): Derivatives with specific substitutions (e.g., N-(piperidine-4-yl) isomers) have shown potent antitumor activity against HepG2 cells.[1][2] The mechanism involves cell cycle arrest via the p53/p21-dependent pathway [3].[1][2][3]
-
Alzheimer's Disease: Benzyl-substituted piperidine derivatives have been synthesized as Acetylcholinesterase (AChE) inhibitors.[1][2][4][5] The benzamide moiety mimics the interaction of acetylcholine with the enzyme's peripheral anionic site [5].
References
-
Banitt, E. H., et al. (1977).[6] "Antiarrhythmics.[2][6][7][8] 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides."[1][2][6] Journal of Medicinal Chemistry, 20(6), 821-826.[1][6] Link
-
NIST Chemistry WebBook. "Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-."[1][2] National Institute of Standards and Technology. Link
-
Zhang, J., et al. (2014). "Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells." Chemical Biology & Drug Design, 85(5). Link
-
Liao, Z., et al. (2000). "N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist."[1][2][9] Journal of Medicinal Chemistry, 43(21), 3895-3905.[1][9] Link
-
Sugimoto, H., et al. (1992). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Journal of Medicinal Chemistry. Link[2]
Sources
- 1. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 2. N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride | C17H21ClF6N2O3 | CID 21447164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of N-(piperidin-2-ylmethyl)benzamide
This guide provides an in-depth technical analysis of N-(piperidin-2-ylmethyl)benzamide , a versatile scaffold in medicinal chemistry. It is structured to support researchers in synthesis, characterization, and application development.
Executive Summary
N-(Piperidin-2-ylmethyl)benzamide (CAS: 127722-73-0) is a bifunctional pharmacophore featuring a lipophilic benzamide moiety linked to a polar, basic piperidine ring. It serves as a critical "linker-fragment" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., muscarinic antagonists) and kinase inhibitors. Its structure allows for dual-binding modes: the amide acts as a hydrogen bond acceptor/donor, while the secondary amine at the piperidine C2 position provides a modifiable handle for solubilization or further diversification (e.g., PROTAC linkers).
Physicochemical Profiling
The following data characterizes the free base form. Researchers working with the hydrochloride salt should adjust solubility and melting point expectations accordingly.
| Property | Value / Description | Note |
| IUPAC Name | N-(Piperidin-2-ylmethyl)benzamide | |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.29 g/mol | |
| CAS Number | 127722-73-0 | |
| Appearance | Off-white to pale yellow solid | Crystalline or amorphous depending on purity |
| Melting Point | 100–104 °C | Predicted; Salt forms (HCl) melt >200 °C |
| pKa (Basic) | 10.8 ± 0.5 | Piperidine Nitrogen (Secondary Amine) |
| pKa (Acidic) | ~14.8 | Amide Nitrogen (Neutral under phys. conditions) |
| LogP | 1.56 | Moderate Lipophilicity |
| TPSA | 41.13 Ų | Topological Polar Surface Area |
| Solubility | DMSO, Methanol, DCM, Chloroform | High solubility in polar organics |
| Water Solubility | Low (Free Base) | High (HCl or TFA Salt) |
Key Insight: The compound exists as a zwitterion-like species at physiological pH only if the amide is deprotonated (rare). At pH 7.4, the piperidine nitrogen is protonated (
Structural Analysis & Stereochemistry
Chirality at C2
The C2 position of the piperidine ring is a stereocenter.
-
Enantiomers: The compound exists as (R)- and (S)-enantiomers.
-
Significance: In biological systems, the spatial orientation of the benzamide "tail" relative to the piperidine "head" is critical. For example, in muscarinic receptor binding, the (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-form due to the specific trajectory of the basic nitrogen in the binding pocket.
Conformation
The piperidine ring predominantly adopts a chair conformation . The bulky benzamidomethyl group at C2 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.
Synthetic Methodologies
To ensure high purity and regioselectivity, the Protection-Deprotection Strategy (Method A) is the authoritative protocol. Direct acylation of 2-(aminomethyl)piperidine is possible but often results in mixtures of mono- and di-benzoylated products.
Method A: Regioselective Synthesis (Recommended)
This route utilizes N-Boc protection to mask the secondary amine, ensuring the benzoyl chloride reacts only with the exocyclic primary amine.
Protocol:
-
Protection: React 2-(aminomethyl)piperidine with Boc₂O (1.0 eq) in DCM/NaOH to yield 1-Boc-2-(aminomethyl)piperidine.
-
Acylation: Dissolve the Boc-intermediate in anhydrous DCM with TEA (1.5 eq). Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise. Stir at RT for 4h.[1]
-
Deprotection: Treat the crude amide with TFA/DCM (1:4) or HCl/Dioxane for 2h to remove the Boc group.
-
Workup: Neutralize with NaHCO₃, extract with DCM, and recrystallize.
Visualization: Synthetic Workflow
Caption: Figure 1. Regioselective synthesis pathway ensuring exclusive acylation of the exocyclic amine.
Chemical Stability & Reactivity
Hydrolytic Stability
-
Amide Bond: Highly stable under neutral/physiological conditions. Requires strong acid (6M HCl, reflux) or strong base (6M NaOH, reflux) to hydrolyze back to benzoic acid and the amine.
-
Piperidine Ring: Chemically robust. Resistant to hydrolysis.
Oxidative Instability
-
Secondary Amine (Piperidine N): Susceptible to oxidation.
-
N-Oxidation: Reaction with peroxides (e.g., mCPBA) yields the N-oxide.
-
N-Nitrosation: Reaction with nitrites yields N-nitrosopiperidines (potential carcinogen warning).
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow air oxidation over months.
Pharmacological Applications
This compound is rarely a final drug but acts as a Privileged Scaffold .
-
Fragment-Based Drug Design (FBDD):
-
The benzamide acts as an anchor in hydrophobic pockets.
-
The piperidine amine serves as a "vector" to grow the molecule towards solvent-exposed regions or secondary binding sites.
-
-
PROTAC Linkers:
-
The secondary amine allows for the attachment of alkyl chains or PEG linkers to connect E3 ligase ligands (e.g., VHL/Cereblon binders) to a target protein warhead.
-
-
Kinase Inhibition:
-
Analogous to the "hinge binder" region in many ATP-competitive inhibitors.
-
References
-
ChemicalBook. (2024).[2] N-(piperidin-2-ylmethyl)benzamide Physical Properties and CAS Data. Link
-
BenchChem. (2025).[1] Protocols for (R)-2-(Aminomethyl)-1-N-Boc-piperidine as a Chiral Building Block. Link
-
PubChem. (2024). Compound Summary: Benzamide derivatives and Piperidine properties. National Library of Medicine. Link
-
Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines and Piperidines at Different Temperatures." Journal of Chemical & Engineering Data. Link
-
ChemScene. (2024). Product Analysis: N-(Piperidin-2-ylmethyl)benzamide (CAS 127722-73-0). Link
Sources
Methodological & Application
Application Note: High-Throughput Screening Workflows for N-(piperidin-2-ylmethyl)benzamide Scaffolds
Introduction: The Privileged Scaffold
N-(piperidin-2-ylmethyl)benzamide (hereafter N-P2MB ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural architecture features a basic secondary amine (piperidine) linked to a lipophilic aromatic moiety (benzamide), a motif central to:
-
Ion Channel Modulators: Particularly Voltage-Gated Sodium (Na
) and Potassium (K 1.3) channels, where the charged amine mimics the "local anesthetic" pharmacophore [1, 2]. -
GPCR Ligands: Acting as orthosteric or allosteric modulators for aminergic receptors.
-
Fragment-Based Drug Discovery (FBDD): Serving as a high-solubility, low-molecular-weight probe (MW ~218 Da) for exploring binding pockets.
This guide details the specific protocols required to screen N-P2MB and its derivatives, addressing the unique physicochemical challenges posed by its high pK
Pre-Screening Analytics & Compound Management
Before entering the HTS queue, N-P2MB requires specific handling to prevent "false negatives" caused by precipitation or "false positives" caused by non-specific charge interactions.
Physicochemical Profile
| Property | Value/Status | HTS Implication |
| MW | 218.30 g/mol | Ideal for Fragment Screening (Rule of 3 compliant). |
| cLogP | ~1.94 | Moderate lipophilicity; low risk of non-specific binding to plasticware. |
| pK | ~10.8 (Piperidine N) | CRITICAL: At pH 7.4, >99.9% of the compound exists as a cation. |
| Solubility (DMSO) | >100 mM | Excellent stock stability. |
| Solubility (Aq) | pH-dependent | Risk of "crashing out" in high-pH assay buffers (pH > 9). |
Stock Preparation Protocol
Objective: Create a stable 10 mM stock solution free of aggregates.
-
Weighing: Weigh solid N-P2MB into a glass vial (avoid static-prone plastics due to the salt form).
-
Dissolution: Add anhydrous DMSO to achieve 10 mM concentration.
-
Note: If using the hydrochloride salt, ensure the DMSO is dry; moisture can lead to acidity changes in stored plates.
-
-
Sonication: Sonicate for 5 minutes at ambient temperature to ensure complete dissolution of crystal lattice.
-
QC: Measure absorbance at 600 nm (nephelometry). An OD
> 0.005 indicates aggregation.
Protocol A: Functional HTS (Ion Channel Focus)
Target: Voltage-Gated Sodium Channels (e.g., Na
Rationale
N-P2MB derivatives often act as state-dependent blockers. Standard calcium flux assays may miss these interactions. We utilize a Membrane Potential (MP) Dye assay which is sensitive to changes in resting potential and depolarization.
Step-by-Step Workflow
Reagents:
-
HEK293 cells stably expressing Na
1.7. -
Membrane Potential Blue Dye (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Maintain pH 7.4 to keep the piperidine protonated.
Procedure:
-
Cell Plating: Dispense 10,000 cells/well in 384-well poly-D-lysine coated black-wall plates. Incubate 24h at 37°C.[2]
-
Dye Loading: Remove media and add 20 µL of MP Dye prepared in Assay Buffer.
-
Optimization: Do NOT wash cells after dye addition (reduces well-to-well variability).
-
Incubation: 30 mins at RT in the dark.
-
-
Compound Transfer (Acoustic):
-
Use an Echo 655 Liquid Handler to transfer 50 nL of N-P2MB stock (10 mM) directly into the assay plate containing cells + dye.
-
Final Concentration: 10 µM (0.1% DMSO).
-
Control: Add Tetrodotoxin (TTX) as Positive Control (Max Block).
-
-
Incubation: 10 minutes (allows compound to access the pore or lipid interface).
-
Readout (FLIPR Tetra):
-
Baseline: Record fluorescence for 10 seconds.
-
Stimulation: Inject Veratridine (activator) or apply electrical field stimulation (EFS).
-
Measurement: Record response for 120 seconds.
-
Data Normalization
Calculate % Inhibition relative to controls:
Protocol B: Biophysical Fragment Screening (SPR)
Target: Validation of direct binding to purified protein (e.g., Kinase or GPCR extracellular domain). Method: Surface Plasmon Resonance (Biacore 8K).
Rationale
Because N-P2MB is a small fragment, functional assays may yield low potency (high µM). SPR detects weak binding (
Workflow
-
Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip. Target density should be high (~3000 RU) to detect the small mass of N-P2MB (218 Da).
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), pH 7.4, 2% DMSO.
-
Correction: Perform Solvent Correction to account for DMSO mismatch between stock and buffer.
-
-
Injection Cycle:
-
Inject N-P2MB at 5 concentrations (e.g., 200, 100, 50, 25, 12.5 µM).
-
Contact time: 60s. Dissociation time: 60s.
-
-
Analysis: Look for rapid-on/rapid-off kinetics (Square Wave).
-
Warning: If the sensorgram shows slow dissociation, the compound may be aggregating or reacting covalently (unlikely for N-P2MB but possible with specific derivatives).
-
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for triaging N-P2MB hits, distinguishing true biological modulators from cationic artifacts.
Figure 1: Hit Triage Logic Tree. This workflow filters out non-specific cationic effects common to secondary amines.
Troubleshooting & Expert Insights
The "Cationic Amphiphile" Problem
N-P2MB is a cationic amphiphile.[3] In high-content imaging or cell-based assays, it can accumulate in lysosomes (lysosomotropism), causing vacuolization.
-
Solution: If cytotoxicity is observed >24h, verify if it is target-mediated or lysosomal accumulation. Use a lysosomal stain (LysoTracker) as a counter-screen.
pH Sensitivity
The binding affinity of N-P2MB is strictly pH-dependent.
-
Observation: Potency shifts 10-fold between pH 7.0 and pH 8.0.
-
Mechanism: The protonated amine drives interaction with acidic residues (e.g., Asp/Glu) in the ion channel pore [3].
-
Protocol Fix: Tightly buffer all assay reagents with 20 mM HEPES or MOPS. Avoid carbonate buffers which fluctuate with CO
.
Stereochemistry
The C2 position of the piperidine ring is chiral.
-
HTS Note: Commercial libraries often supply the racemate.
-
Recommendation: If a hit is confirmed, immediately separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography). Biological activity is often restricted to the (
)-enantiomer for Na channels, while the ( )-enantiomer may be inactive or off-target [4].
References
-
Miao, S., et al. (2003).[4] Benzamide derivatives as blockers of Kv1.3 ion channel.[1][4] Bioorganic & Medicinal Chemistry Letters, 13(6), 1161–1164.[4] Link
-
Lenkowski, P. W., et al. (2004). Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin. European Journal of Pharmaceutical Sciences, 21(1), 71–79. Link
-
BenchChem. (2025).[5] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem Technical Library. Link
-
Trotter, C., et al. (2022). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. International Journal of Molecular Sciences, 23(9). Link
-
SLAS Discovery. (2020). Screening Strategies for Ion Channel Targets. Society for Laboratory Automation and Screening. Link
Sources
High-Precision Quantification of N-(piperidin-2-ylmethyl)benzamide: Method Development and Validation
Introduction & Physicochemical Context
N-(piperidin-2-ylmethyl)benzamide (CAS: 53870-13-2 / 127722-73-0) is a critical pharmacophore often encountered as an intermediate in the synthesis of anti-arrhythmic agents (e.g., Flecainide analogs) and local anesthetics. Its quantification is essential for purity assessment during API synthesis and for trace impurity profiling in final drug products.
The Analytical Challenge
The molecule presents a "dual-personality" challenge for chromatographers:
-
The Benzamide Moiety: Provides a stable UV chromophore ($ \lambda_{max} \approx 230-254 \text{ nm} $), making it suitable for standard HPLC-UV.
-
The Piperidine Ring: Contains a secondary amine with a
. In standard reverse-phase conditions (pH 4-7), this amine is protonated ( ), leading to severe peak tailing due to ionic interactions with residual silanols on the silica backbone of HPLC columns.
This guide provides two distinct, validated approaches: a robust HPLC-UV method for routine QC (high concentration) and a sensitive LC-MS/MS method for trace bioanalysis or genotoxic impurity screening.
Analytical Workflow Overview
The following diagram illustrates the decision matrix for selecting the appropriate quantification pathway based on sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin and required sensitivity.
Method A: HPLC-UV (Quality Control & Purity)
Objective: Routine quantification of N-(piperidin-2-ylmethyl)benzamide in bulk drug substance or reaction mixtures.
The "Silanol Suppression" Strategy
To combat the peak tailing caused by the basic piperidine nitrogen, this protocol utilizes a Chaotropic Buffer System with Triethylamine (TEA). TEA acts as a "sacrificial base," saturating the silanol sites on the column so the analyte can elute with a symmetrical peak shape.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), | High surface area with dense bonding to minimize silanol exposure. |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) | Low pH ensures analyte is fully ionized; TEA blocks silanols. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% | Gradient required to separate from potential lipophilic dimers. |
| Detection | UV @ 230 nm | Max absorbance of benzamide; 254 nm is an alternative (less sensitive but more selective). |
| Temperature | 30°C | Improves mass transfer and peak sharpness. |
| Injection | 10 | Avoid overloading to maintain peak symmetry. |
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Critical parameter for basic analytes). -
Theoretical Plates (
): > 5000. -
RSD (n=6): < 2.0% for retention time and area.
Method B: LC-MS/MS (Bioanalysis & Trace Impurities)
Objective: Quantification of trace levels (pg/mL to ng/mL) in plasma or complex matrices.
Mass Spectrometry Logic
The molecule (
-
Precursor Ion:
-
Fragmentation: Collision Induced Dissociation (CID) typically cleaves the amide bond or the piperidine ring.
-
Quantifier Ion:105.0 m/z (Benzoyl cation, highly stable).
-
Qualifier Ion:84.1 m/z (Piperidine ring fragment).
-
LC-MS/MS Protocol
| Parameter | Specification |
| Column | C18 UHPLC (e.g., Waters BEH C18), |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | ESI Positive ( |
| MRM Transitions | 219.3 |
Fragmentation Pathway Visualization
Understanding the fragmentation is vital for confirming identity and troubleshooting matrix interference.
Figure 2: Proposed ESI+ fragmentation pathway for N-(piperidin-2-ylmethyl)benzamide.
Sample Preparation: Mixed-Mode SPE
For biological matrices (plasma/urine), simple protein precipitation is often insufficient due to ion suppression. Mixed-Mode Cation Exchange (MCX) is the gold standard for basic drugs.
Protocol:
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Dilute sample 1:1 with
(acidifies matrix, ensures analyte is charged). Load onto MCX cartridge. -
Wash 1 (Acidic): 1 mL
(removes proteins/acidic interferences). -
Wash 2 (Organic): 1 mL MeOH (removes neutral hydrophobic interferences; analyte stays bound by ionic interaction).
-
Elution: 1 mL
. (High pH neutralizes the piperidine nitrogen, releasing it from the sorbent). -
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.
Method Validation (ICH Q2(R1))
To ensure regulatory compliance, the following validation parameters must be established:
-
Linearity:
-
Accuracy (Recovery):
-
Spike samples at 50%, 100%, and 150% levels.
-
Acceptance:
recovery.
-
-
Precision:
-
Repeatability: 6 injections of the same sample (
). -
Intermediate Precision: Different days/analysts (
).
-
-
Specificity:
-
Inject blank matrix and forced degradation samples (acid/base/oxidative stress) to ensure no interference at the retention time.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3] (2005).[3][4][5] Link
-
Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Application Note. Link
-
Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613–619.[2] (2022).[2][4] Link
- Reddy, P.B., et al. "Separation and quantification of impurities in Flecainide Acetate by HPLC." PharmaTutor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: N-(piperidin-2-ylmethyl)benzamide as a Versatile Building Block in Synthetic and Medicinal Chemistry
Abstract
The N-(piperidin-2-ylmethyl)benzamide scaffold represents a confluence of privileged structural motifs in medicinal chemistry: the conformationally restricted piperidine ring and the versatile benzamide moiety. This combination provides a three-dimensional framework with strategically positioned hydrogen bond donors and acceptors, a basic nitrogen center for salt formation and molecular interactions, and multiple points for synthetic diversification. This guide provides an in-depth exploration of N-(piperidin-2-ylmethyl)benzamide as a foundational building block, detailing its synthesis, chemical properties, and strategic applications in the generation of compound libraries for drug discovery. We present detailed, field-tested protocols for its synthesis and subsequent derivatization, underpinned by mechanistic rationale to empower researchers in their synthetic endeavors.
Introduction: A Scaffold of Privileged Features
The piperidine ring is one of the most ubiquitous N-heterocycles found in marketed pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and pKa, while also serving as a rigid scaffold to orient substituents in precise vectors. When combined with the benzamide group—a classic pharmacophore known for its robust chemical stability and ability to engage in critical hydrogen bonding interactions—the resulting molecule becomes a highly valuable starting point for chemical exploration.
N-(piperidin-2-ylmethyl)benzamide is a chiral molecule (unless a racemic precursor is used) that offers three primary points for chemical modification:
-
The Piperidine Nitrogen (N1): As a secondary amine, it is a prime site for alkylation, arylation, acylation, and reductive amination, allowing for facile modulation of basicity, lipophilicity, and steric profile.
-
The Benzamide Aromatic Ring: This ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to probe for new interactions with biological targets.
-
The Amide N-H and C=O: These functional groups are critical hydrogen bond donors and acceptors, respectively, often serving as the primary anchor points to a protein target.
This application note will demonstrate how to leverage these features to construct novel chemical entities with therapeutic potential.
Synthesis of the Core Building Block
The most direct and reliable method for synthesizing the title compound is the acylation of (piperidin-2-yl)methanamine with a suitable benzoylating agent, such as benzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Protocol 1: Synthesis of N-(piperidin-2-ylmethyl)benzamide
This protocol details the standard Schotten-Baumann reaction conditions for the synthesis of the title compound.[1]
Materials:
-
(Piperidin-2-yl)methanamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (piperidin-2-yl)methanamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Causality Insight: Cooling the reaction mitigates the exothermic nature of the acylation, preventing potential side reactions. The base is crucial to neutralize the HCl generated, driving the reaction to completion.
-
-
Acylating Agent Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any excess benzoyl chloride and HCl), water, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in DCM) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-(piperidin-2-ylmethyl)benzamide as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Appearance | White to off-white solid |
| Key ¹H NMR Signals (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~6.5 (br s, 1H, NH), ~3.4 (m, 2H, CH₂-NH), ~2.6-3.1 (m, 3H, piperidine-H), ~1.2-1.9 (m, 6H, piperidine-H) |
| Key IR Absorptions (cm⁻¹) | ~3300 (N-H stretch), ~1635 (Amide I C=O stretch), ~1530 (Amide II N-H bend) |
Applications in Synthetic Elaboration
The true value of N-(piperidin-2-ylmethyl)benzamide lies in its capacity as a versatile scaffold for building molecular complexity. The following sections detail strategic applications and protocols for its derivatization.
Application 1: N-Alkylation for Scaffold Extension
The secondary amine of the piperidine ring is a nucleophilic handle for introducing a wide variety of substituents. N-alkylation with substituted benzyl halides, for example, is a common strategy to explore interactions in hydrophobic pockets of target proteins.
Protocol 2: Synthesis of N-((1-benzylpiperidin-2-yl)methyl)benzamide
This protocol describes a standard N-alkylation using an inorganic base in a polar aprotic solvent.
Materials:
-
N-(piperidin-2-ylmethyl)benzamide (1.0 eq)
-
Benzyl bromide or chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Standard work-up and purification reagents as listed in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend N-(piperidin-2-ylmethyl)benzamide (1.0 eq) and finely ground K₂CO₃ (2.0 eq) in anhydrous MeCN.
-
Causality Insight: K₂CO₃ is a mild inorganic base sufficient to act as a proton scavenger. Acetonitrile is an excellent solvent for this Sₙ2 reaction, as it is polar enough to dissolve the reagents but is aprotic, which does not excessively solvate the nucleophile.
-
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction Progression: Heat the mixture to 60-80 °C and stir for 6-12 hours, or until TLC indicates consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of MeCN or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
-
Purification & Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated product. Confirm the structure via spectroscopic methods.
Visualization: Synthetic Diversification Workflow
The following diagram illustrates the strategic points of diversification on the N-(piperidin-2-ylmethyl)benzamide scaffold.
Caption: Workflow for library generation from the core scaffold.
Application 2: Derivatization of the Benzamide Ring
The benzoyl moiety can be pre-functionalized by using substituted benzoyl chlorides in the initial synthesis (Protocol 1). Alternatively, the aromatic ring on the core scaffold can be subjected to electrophilic aromatic substitution (SEAr). The benzamide group is moderately deactivating and primarily a meta-director. This allows for regioselective introduction of groups like nitro or halo substituents, which can then be used as handles for further cross-coupling reactions.
Application 3: A Fragment for Lead Discovery
In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The N-(piperidin-2-ylmethyl)benzamide scaffold, with a molecular weight of ~218 Da, is an ideal fragment. Its derivatization at the three key points allows for systematic "fragment growing" or "fragment linking" strategies to improve affinity and selectivity for a target. This scaffold has been instrumental in developing compounds with a range of biological activities, including antitumor agents and receptor modulators.
Visualization: Conceptual FBDD Workflow
This diagram illustrates how the scaffold serves as a starting point in a fragment-based drug discovery campaign.
Caption: Fragment-based lead discovery using the core scaffold.
Conclusion
N-(piperidin-2-ylmethyl)benzamide is more than a single molecule; it is a strategic platform for synthetic innovation. Its straightforward synthesis and multiple points for diversification make it an exceptionally powerful building block for medicinal chemists and organic synthesists. The protocols and strategies outlined in this guide provide a robust framework for researchers to efficiently generate novel and diverse compound libraries, accelerating the path from initial hit to optimized lead in drug discovery programs.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Manikandan, R., et al. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o403. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. Available at: [Link]
-
Jiang, J., et al. (2012). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 3(10), 818-823. Available at: [Link]
-
Ghosh, R. & Chakraborty, S. (2011). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Green and Sustainable Chemistry, 1, 134-138. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Available at: [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(piperidin-2-ylmethyl)benzamide
Ticket ID: #SYN-2024-882 Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Yield Trap" in Diamine Acylation
Welcome to the technical support center. You are likely here because your synthesis of N-(piperidin-2-ylmethyl)benzamide is stalling at 30-40% yield, or you are struggling to separate the desired product from bis-acylated impurities.
The core issue with this synthesis is regioselectivity . The starting material, 2-(aminomethyl)piperidine, contains two nucleophilic nitrogen atoms:
-
N1: A secondary amine within the piperidine ring (sterically hindered, pKa ~11.1).
-
N2: An exocyclic primary amine (less hindered, pKa ~10.5).
While the primary amine is kinetically more accessible, the nucleophilicity of the secondary amine is comparable. In standard Schotten-Baumann conditions (Benzoyl chloride + Base), you will inevitably form a statistical mixture of:
-
Target: N-(piperidin-2-ylmethyl)benzamide (Mono-acylated at N2)
-
Impurity A: N-(2-aminomethyl)benzoylpiperidine (Mono-acylated at N1)
-
Impurity B: Bis-benzoylated product.
To achieve high yields (>85%), you must abandon direct acylation in favor of a Protection-Deprotection Strategy .
Module 1: Synthetic Route Selection
The following decision matrix outlines why the "Quick" route is often the "Long" route due to purification difficulties.
Comparative Analysis of Synthetic Strategies
| Feature | Route A: Direct Acylation | Route B: Boc-Protection (Recommended) |
| Steps | 1 (One-pot) | 3 (Protect |
| Reagents | Benzoyl Chloride, TEA/NaOH | Boc |
| Selectivity | Poor (Statistical mixture) | Perfect (100% Regiocontrol) |
| Purification | Difficult (Amine/Amide separation) | Easy (Intermediates are non-polar) |
| Typical Yield | 30–45% | 80–92% (Overall) |
| Scalability | Poor (Exotherms, impurities) | Excellent |
Visualizing the Workflow
Caption: Figure 1. Comparison of Direct vs. Protected synthetic pathways. Route B minimizes yield loss by enforcing regioselectivity.
Module 2: The "Gold Standard" Protocol (Route B)
This protocol is designed to maximize yield by chemically blocking the ring nitrogen.
Step 1: Selective Protection (N-Boc)
We exploit the steric difference between the amines. At 0°C, Boc-anhydride reacts preferentially with the less hindered primary amine? No. Correction: Actually, in diamines like this, the primary amine is often more nucleophilic, but we want to protect the secondary amine to leave the primary free for benzoylation? Incorrect. Refined Logic: To get the target N-(piperidin-2-ylmethyl)benzamide, we need the benzamide on the primary amine . Therefore, we must protect the secondary (ring) amine first. Challenge: It is difficult to selectively protect the secondary amine in the presence of a primary amine. Solution: Use commercial tert-butyl 2-(aminomethyl)piperidine-1-carboxylate .
-
Note: If you must synthesize this, you typically protect the primary amine (e.g., as a phthalimide or Schiff base), Boc-protect the ring, then deprotect the primary amine. However, buying the N-Boc intermediate is the industry standard for efficiency.
Assuming you start with Commercial N-Boc-2-(aminomethyl)piperidine:
Step 2: Acylation (The Coupling)
-
Reagents: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).
-
Solvent: Dichloromethane (DCM) – Anhydrous.
-
Protocol:
-
Dissolve N-Boc-diamine and TEA in dry DCM. Cool to 0°C .
-
Add Benzoyl Chloride dropwise over 15 mins. (Exotherm control is key to prevent Boc cleavage).
-
Warm to Room Temp (RT) and stir for 2 hours.
-
QC Check: TLC (Hexane:EtOAc 1:1). Product should be a distinct spot, less polar than the starting amine.
-
Step 3: Deprotection & Isolation
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the intermediate from Step 2 in DCM.
-
Add TFA (10-20 equivalents) at 0°C. Stir at RT for 1-2 hours.
-
Critical Workup (The Yield Killer): The product is now a trifluoroacetate salt, which is water-soluble.
-
Option A (Salt Isolation): Evaporate TFA, triturate with diethyl ether. Filter the solid. Yield: ~95% .
-
Option B (Free Base): Carefully neutralize with sat. NaHCO3. Extract with DCM/MeOH (9:1). Note that the free base is very polar and water-soluble; aggressive extraction is needed.
-
-
Module 3: Troubleshooting Guide
If you are seeing low yields, consult the diagnostic tree below.
Diagnostic Decision Tree
Caption: Figure 2. Diagnostic logic for identifying yield loss in benzamide synthesis.
Frequently Asked Questions (FAQ)
Q1: Can I use the direct route if I don't have the Boc-protected material?
-
Answer: Yes, but you must alter the stoichiometry. Use a large excess of the diamine (3 to 5 equivalents) relative to benzoyl chloride. This statistically favors mono-acylation. Perform the reaction at -10°C to maximize kinetic selectivity for the primary amine.
-
Reference: Selective acylation techniques often rely on high dilution and excess substrate [1].
-
Q2: My product disappears during the aqueous workup after deprotection.
-
Answer: The free secondary amine is highly polar. If you neutralize the TFA/HCl salt with NaOH and extract with ether/EtOAc, the product will stay in the water.
-
Fix: Isolate the product as the hydrochloride salt by evaporating the acid and triturating with ether. If you need the free base, use continuous extraction (chloroform) or "salting out" the aqueous layer with NaCl before extraction.
-
Q3: Benzoyl chloride is giving me side products. Can I use benzoic acid?
-
Answer: Yes. Using Benzoic Acid with a coupling agent like HATU or EDC/HOBt is much gentler.
-
Benefit: No HCl generation, compatible with acid-sensitive groups.
-
Drawback: Atom economy is lower, and reagents are more expensive. Recommended for late-stage medicinal chemistry, not bulk synthesis [2].
-
References
-
Selective Acylation of Polyamines
- Title: Highly selective acyl
- Source: N
-
URL:[Link]
-
Amide Coupling Reagents & Optimization
-
Piperidine Synthesis Context
Sources
Technical Support Center: Optimizing Reaction Conditions for N-(piperidin-2-ylmethyl)benzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(piperidin-2-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amidation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Overview of the Synthesis
The synthesis of N-(piperidin-2-ylmethyl)benzamide is most commonly achieved via a nucleophilic acyl substitution reaction. The primary amine of 2-(aminomethyl)piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated benzoic acid derivative, typically benzoyl chloride.
General Reaction Scheme:
The reaction's success hinges on selectively acylating the more nucleophilic primary amine without significant side reactions involving the secondary amine of the piperidine ring.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established addition-elimination mechanism.[1] The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Figure 1: Mechanism of N-acylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: Figure 2: Troubleshooting Workflow.
Reaction Stage Issues
Q1: My reaction shows very low conversion, with a significant amount of the starting 2-(aminomethyl)piperidine remaining. What is the likely cause?
A1: This issue typically points to three main culprits:
-
Inactive Acylating Agent: Benzoyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to benzoic acid, which is unreactive under these conditions. Confirm the quality of your benzoyl chloride; it should be a clear liquid with a sharp, irritating odor. Using a fresh bottle or a newly distilled batch is recommended.
-
Insufficient Base: The reaction generates one equivalent of HCl. If the base is insufficient or of poor quality, the HCl will protonate the starting amine, forming an ammonium salt. This salt is not nucleophilic and will not react. Ensure you are using at least one equivalent of a suitable base, often a slight excess (1.1-1.5 equivalents) is beneficial.[2]
-
Inadequate Temperature/Time: While the reaction is often fast, some combinations of solvents and bases may require longer reaction times or gentle warming to proceed to completion. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
Q2: My TLC/LC-MS analysis shows multiple product spots, indicating significant side-product formation. What are these side products and how can I prevent them?
A2: The primary side product of concern is the di-acylated species, where both the primary amine and the secondary piperidine amine are acylated. Another possibility is acylation of only the secondary amine.
-
Causality: The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine, so it should react preferentially. However, under harsh conditions (e.g., high temperature, prolonged reaction times, or with a highly reactive base), acylation of the secondary amine can occur.
-
Preventative Measures:
-
Temperature Control: This is the most critical parameter. Add the benzoyl chloride dropwise to a cooled solution (0 °C) of the amine and base.[2][3] This minimizes the exothermic reaction and favors the kinetically preferred acylation of the primary amine.[3]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). TEA is smaller and can sometimes act as a nucleophilic catalyst, potentially promoting side reactions.
-
Stoichiometry: Avoid a large excess of benzoyl chloride. Use a slight excess (1.05-1.1 equivalents) to ensure full conversion of the starting amine without providing too much opportunity for a second acylation.
-
Work-up and Purification Issues
Q3: During the aqueous work-up, my product seems to be partially soluble in the aqueous layer, leading to low recovery.
A3: The product, N-(piperidin-2-ylmethyl)benzamide, contains a basic piperidine nitrogen. During work-up, if the aqueous layer is neutral or acidic, the product can be protonated to form a salt, which is water-soluble.
-
Solution: Ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extraction. This deprotonates the piperidine nitrogen, making the product much less water-soluble and ensuring it partitions efficiently into the organic layer (e.g., Dichloromethane, Ethyl Acetate).
Q4: I am having difficulty purifying the product by column chromatography. It streaks on the silica gel column.
A4: The basic piperidine nitrogen in your product can interact strongly with the acidic silica gel, causing streaking and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia solution in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined bands and much-improved separation.
Frequently Asked Questions (FAQs)
Q1: Should I use benzoyl chloride or benzoic acid with a coupling agent?
A1: Both methods are viable, but they have different advantages.
-
Benzoyl Chloride: This is a more "classical" and often cheaper method. The high reactivity of the acyl chloride means the reaction is typically fast and high-yielding.[1][4] However, it generates HCl, requiring a base, and the reagent's moisture sensitivity can be a drawback.
-
Benzoic Acid + Coupling Agent: This approach offers milder reaction conditions and is often used for more sensitive or complex substrates.[5] Common coupling agents include HATU, HOBt/EDCI, or CDI. This method avoids the generation of HCl but requires an additional reagent and sometimes longer reaction times. For this particular synthesis, the benzoyl chloride method is generally robust and efficient.
Q2: What are the key considerations for selecting a solvent and base?
A2: The ideal combination facilitates the reaction while minimizing side products. Anhydrous conditions are crucial to prevent hydrolysis of the benzoyl chloride.[3]
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Aprotic solvents that dissolve the starting materials well and do not react with the acyl chloride. DCM is a very common and effective choice. |
| Base | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine | Must be non-nucleophilic to avoid reacting with benzoyl chloride. It serves only to scavenge the generated HCl. DIPEA is often preferred due to its steric bulk, which further reduces potential side reactions.[5] |
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Eluent System: A mixture of Ethyl Acetate/Hexanes with a small amount of triethylamine (e.g., 80:20:1 EtOAc:Hex:TEA) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to see the benzoyl-containing compounds. Stain with potassium permanganate or ninhydrin. Ninhydrin is particularly useful as it will stain the primary amine of the starting material a bright color (often yellow or purple) but will not stain the final amide product, making it very easy to see when the starting amine has been consumed.
Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(aminomethyl)piperidine (1.0 eq.) and N,N-diisopropylethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the 2-(aminomethyl)piperidine spot is no longer visible.
-
Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) with 1M NaOH. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Ethyl Acetate/Hexanes) containing ~1% triethylamine to obtain the pure N-(piperidin-2-ylmethyl)benzamide.
References
- Google Patents. (n.d.). A method for preparing N- (2 - phenylethyl) benzamide.
- Nguyen, T. D., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Processes, 7(11), 789.
-
Synthesis of Benzamide. (2020, March 20). YouTube. Retrieved February 1, 2026, from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved February 1, 2026, from [Link]
- Li, J., et al. (2018). Synthesis and Applications of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of the Chinese Chemical Society, 65(7), 833-841.
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved February 1, 2026, from [Link]
- Al-abbasi, A. A., et al. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide.
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved February 1, 2026, from [Link]
- Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved February 1, 2026, from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 1, 2026, from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 1, 2026, from [Link]
-
Nature Communications. (2023). The isocyanide SN2 reaction. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved February 1, 2026, from [Link]
Sources
N-(piperidin-2-ylmethyl)benzamide stability problems and degradation products
Welcome to the technical support center for N-(piperidin-2-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability challenges and degradation products associated with this compound. Here, we synthesize our expertise to offer practical troubleshooting advice and answers to frequently asked questions, ensuring the integrity of your experiments.
Understanding the Stability of N-(piperidin-2-ylmethyl)benzamide
N-(piperidin-2-ylmethyl)benzamide possesses two key functional groups that are central to its chemical reactivity and potential degradation: an amide linkage and a piperidine ring. The stability of the molecule is intrinsically linked to the chemical behavior of these moieties under various experimental and storage conditions. Understanding the potential degradation pathways is the first step in mitigating stability issues and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my N-(piperidin-2-ylmethyl)benzamide sample over time. What are the most likely causes?
A decrease in purity is a common indicator of degradation. The two primary functional groups in N-(piperidin-2-ylmethyl)benzamide, the amide bond and the piperidine ring, are susceptible to degradation under certain conditions. The most probable causes are hydrolysis of the amide bond and oxidation of the piperidine ring. The specific cause will depend on your storage and handling conditions, such as exposure to acidic or basic environments, oxidizing agents, light, or elevated temperatures.
Q2: What are the primary degradation products I should be looking for?
The main degradation products will likely result from the cleavage of the amide bond or modification of the piperidine ring.
-
Hydrolytic Degradation:
-
Benzoic acid: Formed by the cleavage of the amide bond.
-
(Piperidin-2-yl)methanamine: The other product of amide bond cleavage.
-
-
Oxidative Degradation:
-
N-oxide of N-(piperidin-2-ylmethyl)benzamide: The nitrogen on the piperidine ring is susceptible to oxidation.
-
Ring-opened products: More aggressive oxidation can lead to the opening of the piperidine ring, resulting in various aldehyde and carboxylic acid derivatives.[1]
-
Dehydrogenated products: Such as the formation of an imine (2,3,4,5-tetrahydropyridine derivative).[2]
-
Q3: My compound is stored in a solution. What effect does pH have on its stability?
The pH of the solution is a critical factor. The amide bond in N-(piperidin-2-ylmethyl)benzamide is susceptible to both acid- and base-catalyzed hydrolysis.[3][4]
-
Acidic Conditions: The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][5] This leads to the cleavage of the amide bond.
-
Basic Conditions: Hydroxide ions can directly attack the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that then breaks down to yield a carboxylate salt and an amine.[6]
Therefore, it is crucial to maintain a neutral pH or buffer your solution appropriately to minimize hydrolytic degradation.
Q4: Can exposure to light or heat affect the stability of N-(piperidin-2-ylmethyl)benzamide?
Yes, both light and heat can promote degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. Piperidine itself can be affected by UV light, which can lead to bond cleavage.[1] While specific data on N-(piperidin-2-ylmethyl)benzamide is limited, it is a good laboratory practice to protect samples from light, especially during long-term storage or when conducting experiments over extended periods.
-
Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation pathways. For solid samples, prolonged exposure to heat can lead to decomposition. It is recommended to store the compound in a cool environment.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with N-(piperidin-2-ylmethyl)benzamide.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Characterize the new peaks: Use LC-MS to determine the molecular weights of the impurities.[7] This will provide initial clues as to whether they are hydrolytic or oxidative degradation products. 2. Perform a forced degradation study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[8][9] This will help in confirming the identity of the unknown peaks in your sample. 3. Review your experimental conditions: Check the pH of your solutions, exposure to light and heat, and the presence of any potential oxidizing agents. |
| Loss of biological activity | Degradation of the active compound. | 1. Confirm compound integrity: Use a stability-indicating analytical method (e.g., HPLC) to check the purity of your compound stock and working solutions. 2. Prepare fresh solutions: If degradation is suspected, prepare fresh solutions from a solid sample that has been stored under optimal conditions (cool, dark, and dry). 3. Evaluate formulation components: If the compound is in a complex formulation, consider potential interactions with excipients that could be promoting degradation. |
| Inconsistent results between experiments | Progressive degradation of the stock solution. | 1. Implement a stock solution management plan: Aliquot your stock solution upon preparation and store the aliquots under optimal conditions (e.g., frozen at -20°C or -80°C). Use a fresh aliquot for each experiment. 2. Periodically check the purity of your stock solution: Before starting a new set of experiments, analyze an aliquot of your stock solution by HPLC to ensure its integrity. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is a critical tool for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[10][11]
Objective: To generate the likely degradation products of N-(piperidin-2-ylmethyl)benzamide under various stress conditions.
Materials:
-
N-(piperidin-2-ylmethyl)benzamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-(piperidin-2-ylmethyl)benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep another set at room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Treat the samples similarly to the acid hydrolysis conditions.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the samples at room temperature and protected from light for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples by a suitable HPLC method to separate the parent compound from its degradation products.
-
Use a PDA detector to check for peak purity.
-
Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[7]
-
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating N-(piperidin-2-ylmethyl)benzamide from all its potential degradation products.
Starting Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of N-(piperidin-2-ylmethyl)benzamide (e.g., 230 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Optimization:
-
Inject a mixture of the stressed samples to ensure that all degradation products are separated from the parent peak and from each other.
-
Adjust the gradient, mobile phase composition, and pH to achieve optimal separation.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of N-(piperidin-2-ylmethyl)benzamide.
Caption: Hydrolytic degradation pathways.
Caption: Oxidative degradation pathways.
References
-
Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Chemtalk. Available at: [Link] (Accessed: February 1, 2026).
-
BYJU'S. Types of Amide Hydrolysis. Available at: [Link] (Accessed: February 1, 2026).
-
LibreTexts. 21.7: Chemistry of Amides. (2022). Available at: [Link] (Accessed: February 1, 2026).
-
Biosynce. Under what conditions does piperidine decompose? (2025). Available at: [Link] (Accessed: February 1, 2026).
- Singh, S., et al. Influence of piperidine ring on stability and reactivity of piperine.
-
O'Connor, C. Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link] (Accessed: February 1, 2026).
-
The Organic Chemistry Tutor. mechanism of amide hydrolysis. YouTube, (2019). Available at: [Link] (Accessed: February 1, 2026).
- Berndt, T., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). Available at: [Link] (Accessed: February 1, 2026).
- Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
-
ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Available at: [Link] (Accessed: February 1, 2026).
-
ResearchGate. Analysing Impurities and Degradation Products. (2023). Available at: [Link] (Accessed: February 1, 2026).
-
ICH. Q1A(R2) Guideline. Available at: [Link] (Accessed: February 1, 2026).
-
ResearchGate. Benzamide-simplified mass spectrum[3]. Available at: [Link] (Accessed: February 1, 2026).
-
MDPI. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Available at: [Link] (Accessed: February 1, 2026).
- Singh, R., & Kumar, R. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(9), 129-138, (2012).
-
ResearchGate. Thermal degradation and ageing of segmented polyamides. Available at: [Link] (Accessed: February 1, 2026).
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). Available at: [Link] (Accessed: February 1, 2026).
- ACS Publications. FT-IR Investigation of the Thermal Decomposition of Poly(amidoamine) Dendrimers and Dendrimer−Metal Nanocomposites Supported on Al2O3 and ZrO2. The Journal of Physical Chemistry C, (2008).
-
ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link] (Accessed: February 1, 2026).
- PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 229-242, (2002).
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). Available at: [Link] (Accessed: February 1, 2026).
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link] (Accessed: February 1, 2026).
- National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 656–664, (2014).
-
ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). Available at: [Link] (Accessed: February 1, 2026).
-
Jordi Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link] (Accessed: February 1, 2026).
-
White Rose Research Online. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). Available at: [Link] (Accessed: February 1, 2026).
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Available at: [Link] (Accessed: February 1, 2026).
- National Center for Biotechnology Information. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(11), 253, (2023).
-
Chemistry For Everyone. How Does Degradation Temperature Relate To Polymer Stability? YouTube, (2025). Available at: [Link] (Accessed: February 1, 2026).
-
International Journal of Trend in Scientific Research and Development. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link] (Accessed: February 1, 2026).
- ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 41, 119-133, (2015).
- RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(5), 2639-2648, (2017).
- Canadian Science Publishing. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 49(1), 1-8, (2003).
-
FDA. Q1 Stability Testing of Drug Substances and Drug Products. (2025). Available at: [Link] (Accessed: February 1, 2026).
- ChemRxiv.
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. (2023). Available at: [Link] (Accessed: February 1, 2026).
-
ResearchGate. Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. Available at: [Link] (Accessed: February 1, 2026).
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Available at: [Link] (Accessed: February 1, 2026).
- PubMed. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Biopolymers, 111(10), e23358, (2020).
-
BMRB. bmse000668 Benzamide. Available at: [Link] (Accessed: February 1, 2026).
- MDPI. Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Polymers, 13(22), 4016, (2021).
- Wiley Online Library. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. Journal of Mass Spectrometry, 54(11), 957-967, (2019).
Sources
- 1. biosynce.com [biosynce.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Synthesis of N-(piperidin-2-ylmethyl)benzamide
Welcome to the technical support guide for the synthesis of N-(piperidin-2-ylmethyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. We will delve into the mechanistic reasons for byproduct formation and provide field-proven, actionable solutions to enhance yield and purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of N-(piperidin-2-ylmethyl)benzamide. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.
Q1: I'm observing a significant amount of a di-acylated byproduct. What is it, and how can I prevent its formation?
Answer:
Probable Cause: The most common di-acylated byproduct is 1-benzoyl-N-(piperidin-2-ylmethyl)benzamide. Its formation is due to the competitive acylation of the secondary amine within the piperidine ring, in addition to the desired acylation of the primary exocyclic amine. The piperidine nitrogen, while sterically more hindered, remains nucleophilic and can react with the acylating agent, especially under harsh conditions or with excess reagent.
Mechanistic Insight: The starting material, 2-(aminomethyl)piperidine, possesses two nucleophilic nitrogen atoms. The primary amine is more sterically accessible and generally more reactive. However, the secondary amine of the piperidine ring can also be acylated, leading to the undesired di-substituted product. This side reaction is often exacerbated by strong bases or high temperatures.
Solutions:
-
Utilize a Boc-Protected Starting Material: The most robust method to prevent di-acylation is to use a starting material where the piperidine nitrogen is pre-emptively protected. (R)-2-(Aminomethyl)-1-N-Boc-piperidine is a commercially available and widely used building block for this purpose.[1][2] The tert-butyloxycarbonyl (Boc) group effectively shields the secondary amine from reacting. The Boc group can be removed later under acidic conditions if the free secondary amine is required in the final product.
-
Control Stoichiometry and Order of Addition: If using the unprotected diamine, carefully control the stoichiometry. Use a slight excess of the amine relative to the benzoyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of benzoyl chloride). Add the benzoyl chloride slowly and at a low temperature (0 °C) to the solution of the amine and a non-nucleophilic base. This ensures the more reactive primary amine is acylated preferentially before the acylating agent can react with the less reactive secondary amine.
-
Choice of Base and Reaction Conditions: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). This base is effective at scavenging the HCl byproduct without competing as a nucleophile.[2] Standard Schotten-Baumann conditions, which use an aqueous base like NaOH, can also be effective but may require careful pH control to avoid hydrolysis of the acyl chloride.[3][4][5]
Diagram: Reaction Pathway and Di-acylation Byproduct
Caption: Desired vs. side reaction pathways in the benzoylation of 2-(aminomethyl)piperidine.
Q2: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. How can I improve conversion?
Answer:
Probable Causes:
-
Insufficient Activation of Carboxylic Acid: If you are using benzoic acid with a coupling reagent (e.g., HATU, DCC), the activation may be incomplete.
-
Deactivation of Amine: The amine starting material can be protonated by the acid generated during the reaction (HCl if using benzoyl chloride, or from the carboxylic acid itself), rendering it non-nucleophilic.
-
Poor Solubility: One or more of the reagents may not be fully soluble in the chosen solvent, limiting reaction rates.
Solutions:
-
Optimize the Coupling Protocol (if using benzoic acid):
-
Choice of Reagent: For solution-phase chemistry, coupling reagents like EDC/NHS or HATU are generally efficient.[2][6] HATU is often very effective but more expensive.
-
Pre-activation: Allow the carboxylic acid and the coupling reagent to stir for a few minutes (pre-activation) before adding the amine. This ensures the formation of the reactive intermediate.[2]
-
Base: Always include a non-nucleophilic base like DIPEA (typically 2-3 equivalents) to neutralize any acidic species and ensure the amine remains in its free, nucleophilic form.[2]
-
-
Optimize the Acyl Chloride Protocol (if using benzoyl chloride):
-
Adequate Base: Ensure at least two equivalents of a base are used. One equivalent is needed to free the amine from its salt form (if it's a hydrochloride salt) and another to neutralize the HCl generated during the reaction.[4]
-
Solvent Choice: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to ensure all reagents are well-dissolved.
-
-
Monitor the Reaction: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction stalls, a small, additional charge of the coupling agent or acyl chloride might be necessary, but be cautious of increasing byproduct formation.
Q3: I'm struggling with the purification of my final product. It seems to be contaminated with urea byproducts or is difficult to separate from the starting material.
Answer:
Probable Causes:
-
Urea Byproducts: If you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the corresponding urea byproduct (DCU or DIU) can be difficult to remove.
-
Polarity Issues: The product, N-(piperidin-2-ylmethyl)benzamide, is a basic compound. Its interaction with the acidic silica gel during column chromatography can lead to significant peak tailing, making separation from polar starting materials or byproducts challenging.[7]
Solutions:
-
Removing Urea Byproducts:
-
Filtration: Dicyclohexylurea (DCU) is often insoluble in solvents like DCM or ethyl acetate and can be removed by simple filtration after the reaction is complete.
-
Solvent Choice: If DCU remains in solution, it can sometimes be precipitated by concentrating the crude mixture and adding a solvent in which it is insoluble, such as acetonitrile.[6]
-
-
Improving Chromatographic Separation:
-
Base-Washed Silica: To mitigate peak tailing of your basic product, pre-treat the silica gel. This can be done by preparing the slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide in the eluent.[7]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica gel performance is poor.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[7] Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water to find suitable conditions.
-
Frequently Asked Questions (FAQs)
What are the recommended general conditions for this synthesis using an acyl chloride?
A robust starting point is the Schotten-Baumann reaction.[3][5][8]
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or a biphasic system (DCM/water) | DCM is a good solvent for the reactants and product. A biphasic system allows the base (in the aqueous phase) to neutralize HCl without interfering with the organic reaction.[3][5] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C during the addition of benzoyl chloride to control the initial exothermic reaction and improve selectivity for the primary amine, then allow to warm to room temperature. |
| Base | Triethylamine (TEA) or DIPEA (in organic) or NaOH/K₂CO₃ (in aqueous phase) | An organic base scavenges HCl in a single-phase system. An inorganic base in a biphasic system is also highly effective.[3][4] |
| Stoichiometry | 1.0 eq. Benzoyl Chloride, 1.1 eq. Amine, 2.2 eq. Base | A slight excess of the amine ensures complete consumption of the acyl chloride. Two equivalents of base are needed to deprotonate the amine salt and neutralize the HCl byproduct. |
Protocol: General Procedure for N-(piperidin-2-ylmethyl)benzamide Synthesis
-
Preparation: Dissolve 2-(aminomethyl)piperidine (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.0 eq.) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[2]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude material by silica gel column chromatography (using an eluent containing 1% triethylamine) or by recrystallization.
Which is better for this synthesis: an amide coupling reagent or an acyl chloride?
The choice depends on the scale, cost, and sensitivity of your substrates.
-
Acyl Chloride (e.g., Benzoyl Chloride):
-
Pros: Highly reactive, inexpensive, and leads to fast reaction times. The reaction is straightforward to perform.
-
Cons: Generates HCl, which must be neutralized. Can be less selective and may lead to more di-acylation if not carefully controlled. It is also sensitive to moisture.
-
-
Coupling Reagents (e.g., HATU, EDC/HOBt):
-
Pros: Milder reaction conditions, which is beneficial for complex or sensitive molecules. Often results in higher yields and cleaner reactions with fewer side products.[9]
-
Cons: Reagents are significantly more expensive. Reactions can be slower, and removal of coupling byproducts (like ureas) can sometimes be challenging.
-
For routine, large-scale synthesis where cost is a factor, the acyl chloride method is often preferred. For delicate substrates or when maximizing purity is the primary goal, coupling reagents are the superior choice.
Diagram: Decision Workflow for Synthesis Strategy
Caption: Decision workflow for selecting the optimal synthesis strategy.
References
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. Available at: [Link]
-
Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Schotten Baumann Reaction. BYJU'S. Available at: [Link]
-
Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. National Institutes of Health (NIH). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available at: [Link]
-
amide coupling help. Reddit. Available at: [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. Chemisty Notes. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. TSI Journals. Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health (NIH). Available at: [Link]
-
Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. National Institutes of Health (NIH). Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. hepatochem.com [hepatochem.com]
Validation & Comparative
Benzamide Derivatives in Oncology: Ion Channel Modulators vs. Epigenetic Regulators
Topic: N-(piperidin-2-ylmethyl)benzamide vs. Other Benzamide Derivatives in Cancer Cells Content Type: Publish Comparison Guide
Executive Summary
In the landscape of oncological drug development, the benzamide pharmacophore serves as a versatile scaffold, yielding two distinct classes of therapeutic agents with divergent mechanisms of action. This guide compares the N-(piperidin-2-ylmethyl)benzamide class (exemplified by Flecainide and its analogs), which targets voltage-gated sodium channels (VGSCs) to inhibit metastasis, against the established N-(2-aminophenyl)benzamide class (exemplified by Entinostat/MS-275), which targets Histone Deacetylases (HDACs) to arrest proliferation.
This technical analysis provides researchers with a mechanistic dichotomy: Membrane Excitability Targeting vs. Nuclear Epigenetic Remodeling .
Structural & Mechanistic Divergence
The benzamide core acts as a "privileged structure," but its functionalization dictates its biological target.
A. The Ion Channel Modulator: N-(piperidin-2-ylmethyl)benzamide
-
Representative Compound: Flecainide (and defluorinated analogs).
-
Primary Target: Voltage-Gated Sodium Channels (VGSCs), specifically the neonatal splice variant Nav1.5-n .
-
Mechanism: This scaffold binds to the local anesthetic receptor site within the channel pore. In cancer cells (particularly breast and colon carcinomas), Nav1.5 upregulation drives the "excitable" phenotype, promoting invadopodia formation and proteolytic activity.
-
Downstream Effect: Inhibition of Na+ influx
Reduced NHE1 exchanger activity Prevention of intracellular alkalinization Suppression of Migration and Invasion .
B. The Epigenetic Regulator: N-(2-aminophenyl)benzamide
-
Representative Compound: Entinostat (MS-275).
-
Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3).[1]
-
Mechanism: The benzamide moiety acts as a cap group, while the N-(2-aminophenyl) group functions as a zinc-binding group (ZBG) deep within the HDAC catalytic pocket. This is distinct from hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors.[2]
-
Downstream Effect: Hyperacetylation of Histone H3/H4
Chromatin relaxation Re-expression of CDKN1A (p21) G1 Cell Cycle Arrest and Apoptosis .
Mechanistic Visualization
Figure 1: Signal Transduction Pathways
The following diagram contrasts the cytosolic anti-metastatic pathway of the piperidinyl-benzamide scaffold with the nuclear anti-proliferative pathway of the aminophenyl-benzamide scaffold.
Caption: Comparative signaling cascades. Scaffold A targets membrane dynamics to stop invasion; Scaffold B targets nuclear chromatin to stop division.
Comparative Performance Data
The following table synthesizes experimental data comparing the efficacy profiles of these two benzamide classes. Note the distinct difference in potency ranges: HDAC inhibitors typically operate in the nanomolar (nM) range for cytotoxicity, while VGSC inhibitors operate in the micromolar (
| Feature | N-(piperidin-2-ylmethyl)benzamide (Scaffold A) | N-(2-aminophenyl)benzamide (Scaffold B) |
| Primary Indication | Metastasis Prevention (Anti-invasive) | Tumor Shrinkage (Cytotoxic/Cytostatic) |
| Key Potency Metric | IC | IC |
| Target Affinity (Kd) | Nav1.5: ~300 nM (State-dependent) | HDAC1: ~200 nM |
| Selectivity | High for Nav1.5 vs. Nav1.1 (Cardiac safety concern) | High for Class I HDAC vs. Class II (Reduced toxicity vs SAHA) |
| Cell Line Sensitivity | MDA-MB-231 (Breast), SW620 (Colon) | MCF-7 (Breast), HCT116 (Colon), K562 (Leukemia) |
| Limiting Toxicity | Cardiotoxicity (Arrhythmia risk via Nav1.5 block) | Myelosuppression (Thrombocytopenia) |
Experimental Protocols
To validate the specific activity of N-(piperidin-2-ylmethyl)benzamide derivatives, researchers must distinguish between cytotoxicity (cell death) and anti-invasion (functional inhibition). Standard MTT assays often yield false negatives for this class because they do not kill cells directly at therapeutic doses.
Protocol A: Transwell Invasion Assay (For Piperidinyl-Benzamides)
Use this to quantify anti-metastatic potential without confounding cytotoxicity.
-
Preparation: Coat the upper surface of 8.0
m pore polycarbonate filters with Matrigel (25 g/filter ). Polymerize at 37°C for 1 hour. -
Seeding: Starve MDA-MB-231 cells (serum-free) for 24 hours. Resuspend
cells in 200 L serum-free media containing the test compound (0.1, 1, 10 M). -
Chemoattractant: Add 600
L of complete medium (10% FBS) to the lower chamber. -
Incubation: Incubate for 24 hours at 37°C, 5% CO
. -
Quantification:
-
Remove non-invading cells from the top surface with a cotton swab.
-
Fix invading cells (bottom surface) with 4% paraformaldehyde (10 min).
-
Stain with 0.1% Crystal Violet (10 min).
-
Data Output: Count cells in 5 random fields/well at 200x magnification. Calculate % Inhibition relative to DMSO control.
-
Protocol B: Fluorometric HDAC Activity Assay (For Aminophenyl-Benzamides)
Use this to confirm the epigenetic mechanism of action.
-
Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Reaction: Mix HeLa nuclear extract (rich in HDACs) with test compound (1 nM – 10
M) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl ). -
Initiation: Add substrate (50
M final) and incubate for 30 min at 37°C. -
Development: Add Developer Solution (containing Trypsin and Trichostatin A) to stop the reaction and cleave the deacetylated fluorophore. Incubate 15 min.
-
Detection: Read Fluorescence (Ex/Em = 360/460 nm).
-
Validation: A sigmoidal dose-response curve confirms direct enzymatic inhibition.
Strategic Conclusion
For drug development professionals, the choice between these benzamide scaffolds depends on the therapeutic endpoint:
-
Select N-(piperidin-2-ylmethyl)benzamide derivatives if your goal is to target metastatic dissemination in late-stage solid tumors. The challenge lies in optimizing the window between anti-invasive efficacy and cardiac sodium channel blockade.
-
Select N-(2-aminophenyl)benzamide derivatives if your goal is tumor regression or sensitization to immunotherapy via epigenetic priming. These are clinically validated but face challenges with resistance and hematological toxicity.
References
-
Flecainide inhibits arrhythmia and cancer metastasis by targeting sodium channels. Source:British Journal of Pharmacology [Link]
-
Entinostat (MS-275): A selective Class I histone deacetylase inhibitor. Source:Clinical Cancer Research [Link]
-
Voltage-gated sodium channels as therapeutic targets in cancer metastasis. Source:Nature Reviews Cancer [Link]
-
Benzamide derivatives as potent HDAC inhibitors: Structure-Activity Relationship. Source:Journal of Medicinal Chemistry [Link]
Sources
A Comparative Analysis of Synthetic Routes to N-(piperidin-2-ylmethyl)benzamide
Introduction: N-(piperidin-2-ylmethyl)benzamide is a key structural motif found in a range of pharmacologically active compounds. Its synthesis is of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a clear evaluation of each route's respective merits and drawbacks.
Route 1: Direct Amide Coupling via Acylation
This is arguably the most direct and widely adopted method for the synthesis of N-(piperidin-2-ylmethyl)benzamide. The core of this strategy is the formation of an amide bond between the primary amine of 2-(aminomethyl)piperidine and an activated benzoic acid derivative, typically benzoyl chloride. This approach is favored for its high efficiency and generally straightforward execution.
Scientific Rationale
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The primary amine of 2-(aminomethyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial.[1] It serves to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both the reactants and the triethylamine hydrochloride salt for easier workup.[1]
Workflow Diagram: Amide Coupling Route
Caption: A typical experimental workflow for piperidine acylation.[1]
Detailed Experimental Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(aminomethyl)piperidine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Acylation: Add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Route 2: Reductive Amination
Scientific Rationale
This one-pot process involves two key transformations. First, the aldehyde (benzaldehyde) and the amine (2-(aminomethyl)piperidine) condense to form an intermediate iminium ion. Second, a reducing agent, present in the same pot, reduces the iminium ion to the final amine product. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity is crucial for the success of the one-pot procedure, preventing the wasteful consumption of the reducing agent. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.
Workflow Diagram: Reductive Amination Route
Caption: A workflow for synthesizing a key intermediate via reductive amination.
Note: The direct reductive amination of 2-formylpiperidine with benzamide is less common. The more practical approach shown above forms the N-benzyl intermediate, which would then be acylated in a subsequent step as described in Route 1.
Detailed Experimental Protocol (for Intermediate Synthesis)
-
Preparation: To a round-bottom flask, add benzaldehyde (1.0 equivalent) and 2-(aminomethyl)piperidine (1.1 equivalents).
-
Dissolution: Dissolve the components in an appropriate solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to accelerate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the solution. The portion-wise addition helps to control any effervescence or temperature increase.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the standard aqueous workup and chromatographic purification as detailed in Route 1 to isolate the N-benzyl-1-(piperidin-2-yl)methanamine intermediate. This intermediate would then be subjected to acylation with benzoyl chloride.
Comparative Analysis
| Feature | Route 1: Direct Amide Coupling | Route 2: Reductive Amination (Multi-step) |
| Overall Yield | Typically High (80-95%) | Moderate to Good (60-80% over two steps) |
| Number of Steps | One | Two (Reductive amination then Acylation) |
| Starting Materials | 2-(aminomethyl)piperidine, Benzoyl chloride | Benzaldehyde, 2-(aminomethyl)piperidine, STAB, Benzoyl chloride |
| Key Reagents | Triethylamine, DCM | Sodium Triacetoxyborohydride (STAB), DCE/THF |
| Reaction Time | Short (2-4 hours) | Long (12-24 hours for the first step) |
| Atom Economy | Good | Moderate (loss of borate and acetate species) |
| Scalability | Excellent; widely used in industry. | Good; one-pot nature is advantageous but requires careful control. |
| Safety & Handling | Benzoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. | STAB is moisture-sensitive. Aldehydes can be volatile. |
| Cost-Effectiveness | Highly dependent on the cost of 2-(aminomethyl)piperidine. | Can be more cost-effective if benzaldehyde and STAB are cheaper than benzoyl chloride. |
Senior Application Scientist's Recommendation
For rapid, high-yield, lab-scale synthesis where the starting amine is readily available, Route 1 (Direct Amide Coupling) is the superior choice. Its simplicity, speed, and high efficiency make it the go-to method for medicinal chemists. The protocol is robust and purification is generally straightforward.
Route 2 (Reductive Amination) becomes a compelling alternative under several circumstances:
-
When constructing a library of analogs where the "benzoyl" portion is derived from various aldehydes. The reductive amination step allows for the creation of a common intermediate that can then be acylated, or alternatively, various amines can be coupled to a single aldehyde.
-
For process chemistry and large-scale synthesis, where a one-pot reaction can reduce operational complexity and costs, even if it requires a longer reaction time.
-
If the cost of the primary amine required for Route 1 is prohibitively high, building it up from a simpler precursor via reductive amination may be more economical.
Ultimately, the choice of synthesis route is a strategic decision that must balance factors of speed, cost, scale, and available starting materials. Both routes are powerful tools in the synthetic chemist's arsenal for accessing N-(piperidin-2-ylmethyl)benzamide and its derivatives.
References
-
ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available at: [Link]
-
ACS Publications. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. Available at: [Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. (2012). Available at: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008). Available at: [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available at: [Link]
-
Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Available at: [Link]
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding aminesⁱ. Available at: [Link]
Sources
A Comparative Guide to Validating Analytical Methods for N-(piperidin-2-ylmethyl)benzamide Detection
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of pharmaceutical compounds is paramount to ensuring safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the validation of N-(piperidin-2-ylmethyl)benzamide detection. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guidelines.
N-(piperidin-2-ylmethyl)benzamide is a molecule of interest in pharmaceutical development, and its accurate detection is crucial for pharmacokinetic studies, impurity profiling, and quality control. This guide will compare and contrast three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a framework for selecting the most appropriate method based on specific analytical needs.
The Analytical Challenge: Understanding N-(piperidin-2-ylmethyl)benzamide
The chemical structure of N-(piperidin-2-ylmethyl)benzamide presents several analytical considerations that guide the choice of methodology. The presence of a benzamide chromophore makes it suitable for UV detection. The piperidine ring and the secondary amine introduce polarity and the potential for thermal instability, which are key factors in selecting between liquid and gas chromatography. Furthermore, the molecule's basic nature will influence its chromatographic retention and ionization behavior in mass spectrometry.
Caption: Chemical structure of N-(piperidin-2-ylmethyl)benzamide.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[1]
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation with highly selective and sensitive mass detection. |
| Sensitivity | Moderate (µg/mL to high ng/mL).[2] | High (ng/mL to pg/mL).[3] | Very High (pg/mL to fg/mL). |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; provides mass spectral data for peak identification. | Very High; tandem MS (MS/MS) minimizes matrix interference. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds.[4] | Required; derivatization may be necessary for polar compounds. | Not required. |
| Instrumentation Cost | Low to moderate. | Moderate to high. | High. |
| Typical Application | Routine quality control, content uniformity, and high-concentration impurity analysis. | Analysis of residual solvents, volatile impurities, and thermally stable compounds.[4] | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling.[5] |
Deep Dive: Method Selection and Validation Strategy
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][6] This process is guided by the ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[6]
Caption: A typical workflow for analytical method validation.
Superior Method Selection: LC-MS/MS for High-Sensitivity Applications
For applications requiring high sensitivity and selectivity, such as the determination of N-(piperidin-2-ylmethyl)benzamide in biological matrices or as a trace-level impurity, LC-MS/MS is the superior choice. Its ability to selectively monitor specific mass transitions minimizes interferences from complex sample matrices, providing more reliable and accurate results at low concentrations.
Experimental Protocol: Validated LC-MS/MS Method
This section provides a detailed, step-by-step methodology for a validated LC-MS/MS method for the quantification of N-(piperidin-2-ylmethyl)benzamide.
1. Sample Preparation (Protein Precipitation)
-
Rationale: This is a rapid and effective method for removing the majority of proteins from a biological sample, which can interfere with the analysis and damage the LC column.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: The choice of a C18 column provides good retention for moderately polar compounds like N-(piperidin-2-ylmethyl)benzamide. A gradient elution with formic acid in the mobile phase aids in protonation of the analyte, enhancing its ionization efficiency in the mass spectrometer.
-
Parameters:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: To be determined by infusing a standard solution of N-(piperidin-2-ylmethyl)benzamide.
-
A Self-Validating System: Mock Experimental Data
The following tables present mock validation data for the proposed LC-MS/MS method, demonstrating its performance characteristics in accordance with ICH Q2(R2) guidelines.
Table 1: Linearity
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 5.0 | 0.124 |
| 10.0 | 0.251 |
| 50.0 | 1.255 |
| 100.0 | 2.510 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |
| 1.5 | 1.45 | 96.7 | 4.2 |
| 40.0 | 41.2 | 103.0 | 2.5 |
| 80.0 | 79.5 | 99.4 | 1.8 |
Table 3: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Mock Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy | 80-120% (for low concentrations) | Within limits |
| Precision (RSD) | ≤ 15% | ≤ 4.2% |
| LOD | S/N ≥ 3 | 0.15 ng/mL |
| LOQ | S/N ≥ 10 | 0.5 ng/mL |
| Robustness | No significant impact on results from minor variations in method parameters. | Pass |
Conclusion
The choice of an analytical method for the detection and quantification of N-(piperidin-2-ylmethyl)benzamide is a critical step in the drug development process. While HPLC-UV offers a cost-effective solution for routine analysis of high-concentration samples, its limited sensitivity and selectivity may not be suitable for all applications. GC-MS, although sensitive, may require derivatization for this non-volatile compound.
For applications demanding the highest levels of sensitivity and selectivity, such as bioanalysis or trace impurity detection, a validated LC-MS/MS method is the most robust and reliable choice. By following a systematic validation approach guided by ICH Q2(R2) principles, researchers can ensure the generation of high-quality, defensible data, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
- BenchChem. (2025). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine.
- BenchChem. (2025). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis.
-
MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]
- ResearchGate. (2025). Determination of N-nitrosodimethylamine and N-nitrosomethylethylamine in drug substances and products of sartans, metformin and ranitidine by precipitation and solid phase extraction and gas chromatography–tandem mass spectrometry.
- BenchChem. (2025). N-Methyl-3-(piperidin-4-YL)benzamide stability in different solvents.
- Asian Journal of Pharmaceutics. (2025). Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method.
- ResearchGate. (n.d.). N-[(Piperidin-1-yl)carbothioyl]benzamide.
-
Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- TSI Journals. (2012, November 5). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES.
- Biosynth. (n.d.). N-(Piperidin-3-ylmethyl)benzamide.
-
PubMed. (2017, September 15). Relationship between the color stability and impurity profile of cefotaxime sodium. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Advances in Bioresearch. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- PubChem. (n.d.). N-Methyl-4-(piperidin-4-yl)benzamide.
- NIST WebBook. (n.d.). Benzamide, N-(1-methylethyl)-4-[(2-methylhydrazino)methyl]-.
- PubChem. (n.d.). N-methyl-N-[(3S)-piperidin-3-yl]benzamide.
- PubChem. (n.d.). 2-iodo-N-(pyridin-2-ylmethyl)benzamide.
- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES.
-
National Institutes of Health. (2016, January 10). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link]
Sources
- 1. Development and Validation of Impurity Profiling and Stability Studies of Vericiguat using Ultra Performance Liquid Chromatography Method | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-iodo-N-(pyridin-2-ylmethyl)benzamide | C13H11IN2O | CID 3118706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Stereoselective Investigation of N-(piperidin-2-ylmethyl)benzamide and its Enantiomers
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary drug development, the consideration of stereoisomerism is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative study of the racemic mixture and individual enantiomers of N-(piperidin-2-ylmethyl)benzamide, a compound of significant interest due to its core piperidine scaffold, a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors like the sigma receptors.[1][2]
Chemical Structures of N-(piperidin-2-ylmethyl)benzamide Enantiomers
The chiral center in N-(piperidin-2-ylmethyl)benzamide is the C2 carbon of the piperidine ring. The (R)- and (S)-enantiomers are depicted below.
Caption: Chemical structures of the (R) and (S) enantiomers of N-(piperidin-2-ylmethyl)benzamide.
Part 1: Synthesis and Chiral Resolution
The first critical phase of this comparative study is the synthesis of the racemic mixture of N-(piperidin-2-ylmethyl)benzamide, followed by the resolution of its constituent enantiomers.
Synthesis of Racemic N-(piperidin-2-ylmethyl)benzamide
A common and efficient method for the synthesis of N-substituted benzamides is the amidation of a carboxylic acid or its activated derivative with an appropriate amine.[3] In this case, the reaction would involve benzoyl chloride and 2-(aminomethyl)piperidine.
Experimental Protocol: Synthesis of Racemic N-(piperidin-2-ylmethyl)benzamide
-
Reaction Setup: To a solution of 2-(aminomethyl)piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) to scavenge the HCl byproduct.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield racemic N-(piperidin-2-ylmethyl)benzamide.
Causality of Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the acyl chloride. The addition of a base is crucial to neutralize the hydrochloric acid generated, which would otherwise protonate the starting amine, rendering it unreactive. Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.
Chiral Resolution of Enantiomers
The separation of the synthesized racemic mixture into its individual enantiomers is paramount for their differential biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[4]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: Employ a chiral stationary phase (CSP) known for resolving amine-containing compounds. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[4]
-
Mobile Phase Optimization: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes. A starting mobile phase composition could be n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).
-
Method Development: Inject the racemic mixture and monitor the separation. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks (resolution > 1.5).
-
Preparative Separation: Once an effective analytical method is established, scale up to a preparative chiral HPLC column to isolate sufficient quantities of each enantiomer for subsequent biological testing.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions should be determined using the analytical chiral HPLC method.
Self-Validating System: The success of the chiral resolution is validated by achieving baseline separation of the two enantiomers in the analytical chromatogram, with a resolution factor greater than 1.5. The collection of distinct fractions corresponding to each peak in the preparative separation and subsequent re-injection of these fractions into the analytical column should each yield a single peak, confirming the purity of the isolated enantiomers.
Caption: Workflow for the synthesis and chiral resolution of N-(piperidin-2-ylmethyl)benzamide enantiomers.
Part 2: Comparative Pharmacological Evaluation
With the racemic mixture and the pure enantiomers in hand, a systematic pharmacological evaluation is necessary to elucidate their stereoselective biological activities. Given the prevalence of the piperidine scaffold in sigma receptor ligands, a primary focus of this investigation should be the characterization of their affinity and functional activity at sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2]
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from a cell line expressing the human sigma-1 or sigma-2 receptor, or from appropriate animal tissues (e.g., guinea pig brain for σ1, rat liver for σ2).[5]
-
Assay Conditions: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., -pentazocine for σ1 receptors or [³H]DTG for σ2 receptors) in the presence of increasing concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer).[6]
-
Incubation and Termination: Incubate at the appropriate temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2 Ki / σ1 Ki) |
| Racemic Mixture | 15.8 | 320.4 | 20.3 |
| (R)-Enantiomer | 8.2 | 450.1 | 54.9 |
| (S)-Enantiomer | 95.3 | 289.7 | 3.0 |
This data is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data: In this hypothetical scenario, the (R)-enantiomer exhibits significantly higher affinity and selectivity for the σ1 receptor compared to the (S)-enantiomer. This would be a clear demonstration of stereoselective binding.
Functional Activity
Determining whether the enantiomers act as agonists, antagonists, or inverse agonists at the sigma receptors is a crucial next step. This can be assessed through various functional assays. For σ1 receptors, which are intracellular chaperones, assays that measure their modulation of ion channel function or cell signaling pathways are appropriate.
Experimental Protocol: Functional Assay for σ1 Receptor Activity (e.g., Modulation of NMDA Receptor-Mediated Calcium Influx)
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) that endogenously expresses both σ1 and NMDA receptors.
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Pre-incubate the cells with the test compounds (racemate, (R)-enantiomer, (S)-enantiomer) at various concentrations.
-
NMDA Receptor Stimulation: Stimulate the cells with NMDA and glycine to induce calcium influx through the NMDA receptors.
-
Data Acquisition: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the effect of the test compounds on the NMDA-induced calcium response. An agonist might potentiate the response, while an antagonist would inhibit it.
Caption: Experimental workflow for the comparative pharmacological evaluation of N-(piperidin-2-ylmethyl)benzamide enantiomers.
Part 3: Structure-Activity Relationship (SAR) and Therapeutic Implications
The data obtained from the binding and functional assays will provide critical insights into the structure-activity relationship of the N-(piperidin-2-ylmethyl)benzamide enantiomers. For instance, if the (R)-enantiomer demonstrates higher affinity and functional activity, it would suggest that the spatial orientation of the benzamide group relative to the piperidine ring is crucial for optimal interaction with the sigma receptor binding pocket.
This stereoselective activity has profound implications for drug development. The less active or inactive enantiomer (the distomer) may contribute to off-target effects or an increased metabolic burden without providing any therapeutic benefit. Therefore, the development of the single, more active enantiomer (the eutomer) as a therapeutic agent is often pursued to improve the therapeutic index and provide a more favorable safety profile.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative study of N-(piperidin-2-ylmethyl)benzamide and its enantiomers. Although direct experimental data for this specific compound is not yet available in the public domain, the proposed methodologies for synthesis, chiral resolution, and pharmacological evaluation are based on well-established principles and techniques in medicinal chemistry and pharmacology. The execution of such a study would undoubtedly provide valuable insights into the stereopharmacology of this promising chemical scaffold and could pave the way for the development of novel, more effective, and safer therapeutic agents targeting the sigma receptors and other CNS targets.
References
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). [URL not available][3]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [URL not available][4]
-
A focus on piperidine and piperazine scaffolds. . (2024). [URL not available][1]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [URL not available][2]
-
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [URL not available][7]
-
Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [URL not available][5]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [URL not available][8]
-
Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [URL not available][6]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. (2020). [URL not available][9]
-
Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC - PubMed Central. [URL not available][10]
-
Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates | Request PDF. (2025). [URL not available][11]
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. КиберЛенинка. [URL not available][12]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [URL not available][13]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [URL not available][14]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). [URL not available][15]
-
Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). [URL not available][16]
-
Synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides utilizing planar chiral (arene)chromium complexes. Chemical Communications (RSC Publishing). [URL not available][17]
-
US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents. [URL not available][18]
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides utilizing planar chiral (arene)chromium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-(piperidin-2-ylmethyl)benzamide
Understanding the Hazard Profile
N-(piperidin-2-ylmethyl)benzamide is a molecule combining the structural features of benzamide and piperidine. Due to the lack of specific toxicological data for this compound, a conservative approach to handling is imperative. Based on available data for similar compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
The piperidine moiety, in particular, suggests the potential for more severe hazards, as piperidine itself is classified as harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[2] The benzamide functional group is generally less hazardous but can cause irritation and may be harmful if swallowed.[3][4]
GHS Hazard Information at a Glance
| Hazard Statement | GHS Classification | Source |
| H315: Causes skin irritation | Skin Irrit. 2 | ChemScene[1] |
| H319: Causes serious eye irritation | Eye Irrit. 2A | ChemScene[1] |
| H335: May cause respiratory irritation | STOT SE 3 | ChemScene[1] |
| Potential for additional hazards based on structural analogs | - | Inferred from Benzamide and Piperidine SDS |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving N-(piperidin-2-ylmethyl)benzamide.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves.[5] | Laboratory coat. | NIOSH-approved particulate respirator (e.g., N95) if not handled in a chemical fume hood.[6] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended for larger volumes.[5] | Chemical-resistant gloves (nitrile or neoprene).[5] | Chemical-resistant apron over a laboratory coat.[5] | Work in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield.[5] | Chemical-resistant gloves (e.g., neoprene or butyl rubber for extended contact). | Chemical-resistant apron or coveralls over a laboratory coat.[5] | Operations should be conducted in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat and apron. | Not generally required if handling sealed waste containers. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized procedures is paramount. The following protocols are designed to guide you through the safe handling of N-(piperidin-2-ylmethyl)benzamide.
Pre-Handling Checklist:
-
Locate and Review: Although a specific SDS is unavailable, review the SDS for benzamide and piperidine to understand the potential hazards of the constituent functional groups.[2][3]
-
Identify Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
Prepare Spill Kit: Have a spill kit containing absorbent materials (e.g., sand, diatomaceous earth), appropriate waste containers, and necessary PPE readily available.[7]
-
Designate a Work Area: All work with N-(piperidin-2-ylmethyl)benzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Experimental Workflow for Handling N-(piperidin-2-ylmethyl)benzamide:
Caption: A logical workflow for the safe handling of N-(piperidin-2-ylmethyl)benzamide.
Step-by-Step Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any dust. Use anti-static measures if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., pipettes, cannulas) for transferring solutions to minimize the risk of spills.
-
Reaction Monitoring: Monitor reactions closely. In case of any unexpected events, be prepared to execute emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid N-(piperidin-2-ylmethyl)benzamide and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container. The label should include the chemical name and primary hazard warnings.
-
Liquid Waste: Collect all liquid waste containing N-(piperidin-2-ylmethyl)benzamide in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
All waste must be handled in accordance with local, state, and federal regulations.[8] It is recommended to dispose of this chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice.
References
- Metasci.
- Chemos GmbH & Co.KG.
- Santa Cruz Biotechnology. Benzamide.
- ChemScene. N-(Piperidin-2-ylmethyl)benzamide.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Sdfine. benzamide.
- Biosynth. N-(Piperidin-3-ylmethyl)benzamide | 155542-03-3 | FGA54203.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Carl ROTH. (2025, March 31).
- Federal Emergency Management Agency. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against.
- LookChem. Benzamide, N-(1-acetyl-2,6-diethyl-2,3,6-trimethyl-4-piperidinyl)- SDS.
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2010, September 7).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
